Technical Documentation Center

Palbociclib Impurity 025 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Palbociclib Impurity 025
  • CAS: 2174002-16-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of N-Formyl Palbociclib: A Key Reference Standard for Pharmaceutical Quality Control

Abstract Palbociclib (Ibrance®) is a first-in-class, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal gro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Palbociclib (Ibrance®) is a first-in-class, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) that has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] The purity and quality of the active pharmaceutical ingredient (API) are paramount for patient safety and therapeutic efficacy. N-Formyl Palbociclib has been identified as a significant degradation impurity that can form during the manufacturing or storage of Palbociclib solid dosage forms.[3][4] This technical guide provides a comprehensive overview of the synthetic pathway for N-Formyl Palbociclib. The synthesis of this specific impurity is crucial for its use as a qualified reference standard in analytical methods designed to monitor the quality and stability of Palbociclib formulations. We will delve into the reaction mechanism, provide a detailed experimental protocol derived from established literature, and discuss the analytical characterization of the final product.

Introduction: Palbociclib and the Imperative of Impurity Profiling

Palbociclib's mechanism of action involves the inhibition of CDK4/6, which restores cell cycle control and blocks the proliferation of cancer cells.[3][5] As a highly targeted oral therapy, ensuring its chemical integrity is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies mandate stringent control over impurities in drug substances and products.[6] Impurities can arise from various sources, including the synthetic route of the API, degradation of the drug substance over time, or interactions with excipients in the final formulation.[1][6][]

N-Formyl Palbociclib is an impurity formed by the formylation of the secondary amine on the piperazine ring of the Palbociclib molecule. Its presence, particularly as a degradant, necessitates a reliable method for its detection and quantification.[3] To achieve this, a pure sample of N-Formyl Palbociclib is required to serve as a reference standard for analytical method validation and routine quality control testing.[8] This guide focuses on the direct and efficient synthesis of this key impurity.

Diagram 1: Conversion of Palbociclib to N-Formyl Palbociclib

Palbociclib_to_N_Formyl_Palbociclib Palbociclib Palbociclib N_Formyl_Palbociclib N-Formyl Palbociclib Palbociclib->N_Formyl_Palbociclib N-Formylation Formylating_Agent Formylating Agent (e.g., Formic Acid, Ethyl Formate) Formylating_Agent->N_Formyl_Palbociclib

Caption: General synthetic transformation from Palbociclib to its N-formyl derivative.

Synthetic Pathway and Mechanistic Considerations

The synthesis of N-Formyl Palbociclib is achieved through the direct formylation of the Palbociclib free base. The reaction targets the most nucleophilic site available for formylation, which is the secondary amine within the piperazine moiety.

Principle of N-Formylation

The N-formylation of amines is a fundamental transformation in organic chemistry. The reaction generally involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of a formylating agent.[9] When using formic acid, the reaction is often catalyzed by heat or an acid catalyst, which protonates the carbonyl oxygen of formic acid, increasing its electrophilicity. The subsequent tetrahedral intermediate then collapses, eliminating a molecule of water to yield the final N-formyl product.[9][10] Other formylating agents, such as formic acid esters (e.g., ethyl formate), can also be employed, proceeding through a similar nucleophilic acyl substitution mechanism.[9][11]

Diagram 2: Generalized Mechanism of N-Formylation of an Amine

N_Formylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Amine R₂NH Formic_Acid HCOOH Amine->Formic_Acid Nucleophilic Attack Intermediate_1 Tetrahedral Intermediate Formic_Acid->Intermediate_1 Intermediate_2 Protonated Intermediate Intermediate_1->Intermediate_2 Proton Transfer Formamide N-Formyl Product (R₂N-CHO) Intermediate_2->Formamide Elimination Water H₂O

Caption: The two-step mechanism for the N-formylation of a secondary amine using formic acid.

Selection of Reagents and Reaction Conditions

The choice of formylating agent and solvent is critical for achieving a high yield and purity. Patents describing the synthesis of N-Formyl Palbociclib highlight several effective systems.[3][11]

  • Formylating Agents:

    • Formic Acid: A common, inexpensive, and effective formylating agent. It can often serve as both the reagent and a solvent.[11][12]

    • Formic Acid Esters (e.g., Ethyl Formate, Methyl Formate): These are milder alternatives to formic acid and are used in conjunction with a high-boiling point solvent.[3][11]

    • Acetic Formic Anhydride: Generated in situ from formic acid and acetic anhydride, this is a highly reactive agent that can achieve formylation under mild conditions.[10]

  • Solvents: When a co-solvent is required, a polar aprotic solvent like N,N-dimethylformamide (DMF) is often preferred due to its ability to dissolve the Palbociclib free base and its high boiling point, which allows for elevated reaction temperatures.[5][11]

  • Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate. Temperatures in the range of 90-120°C are commonly reported, with reaction times spanning several hours to ensure complete conversion.[11]

Experimental Protocol: Synthesis of N-Formyl Palbociclib

The following protocol is a synthesized procedure based on methods described in the patent literature.[11] Researchers should adapt this procedure based on their laboratory scale and safety protocols.

Diagram 3: Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Charge Palbociclib and Solvent B 2. Add Formylating Agent A->B C 3. Heat Reaction Mixture (e.g., 90-120°C) B->C D 4. Monitor by HPLC C->D E 5. Cool Reaction Mixture D->E Reaction Complete F 6. Remove Solvent (e.g., Freeze Dryer, Evaporation) E->F G 7. Recrystallize Solid F->G H 8. Filter and Dry Product G->H I 9. Confirm Structure (NMR, MS) H->I J 10. Determine Purity (HPLC) I->J

Caption: Step-by-step workflow for the synthesis, isolation, and analysis of N-Formyl Palbociclib.

Materials and Reagents
  • Palbociclib Free Base

  • Ethyl Formate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Palbociclib free base (1.0 g).

  • Solvent and Reagent Addition: Add N,N-dimethylformamide (80 mL) to the flask and stir to dissolve the solid. To this solution, add ethyl formate (3.0 mL).[11]

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for approximately 20 hours.[11]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by HPLC to observe the consumption of the Palbociclib starting material and the formation of the N-Formyl Palbociclib product.

  • Work-up and Isolation: Once the reaction is deemed complete, allow the mixture to cool to room temperature. Remove the DMF and excess ethyl formate, for example, using a freeze dryer or rotary evaporator under high vacuum.[11]

  • Purification: To the resulting solid, add a mixture of ethanol and water (e.g., 40 mL of a 1:1 v/v mixture) and heat to dissolve. Allow the solution to cool slowly to induce recrystallization.

  • Final Product: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield N-Formyl Palbociclib.[11]

Data Summary and Characterization

The successful synthesis must be confirmed by rigorous analytical characterization. The patent literature reports yields and purities that validate the described synthetic approach.

Table 1: Summary of Reported Synthesis Parameters and Results

ParameterValue / ConditionSource
Starting MaterialPalbociclib Free Base[11]
Formylating AgentEthyl Formate[11]
SolventN,N-Dimethylformamide (DMF)[11]
Temperature90°C[11]
Reaction Time20 hours[11]
Reported Yield54%[11]
Reported Purity (HPLC)91.3% (further purification may be required)[11]

Note: A separate patent describes a more general process with potential yields of over 50% and purity exceeding 90%.[3]

Analytical Characterization
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the synthesized N-Formyl Palbociclib and for differentiating it from the Palbociclib starting material. A suitable reversed-phase method can be developed for this purpose.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. N-Formyl Palbociclib is expected to have a molecular weight corresponding to the addition of a formyl group (CHO, +28 Da) to Palbociclib.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation. The appearance of a formyl proton signal in the ¹H NMR spectrum and a formyl carbon signal in the ¹³C NMR spectrum, along with characteristic shifts in the signals of the piperazine ring protons, would confirm the structure. A patent for a related Palbociclib impurity provides examples of such characterization data.[15]

Conclusion

The synthesis of N-Formyl Palbociclib is a straightforward yet critical process for the pharmaceutical industry. By formylating the piperazine moiety of the parent drug, a key impurity can be produced in a controlled laboratory setting. This guide outlines an effective and reproducible pathway using readily available reagents. The resulting pure N-Formyl Palbociclib is an indispensable tool, serving as a reference standard to ensure the quality, safety, and stability of Palbociclib drug products administered to patients worldwide.

References

  • CN112961152A - Synthesis method of palbociclib impurity.
  • Palbociclib EP Impurities & USP Related Compounds. SynThink. [Link]

  • Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry. [Link]

  • Palbociclib Impurities and Related Compound. Veeprho. [Link]

  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. [Link]

  • Novel Process For The Synthesis Of Palbociclib. Quick Company. [Link]

  • Formylation of Amines. PMC. [Link]

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Longdom Publishing. [Link]

  • CN105524059A - Palbociclib impurity preparation method.
  • Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research. [Link]

  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. ResearchGate. [Link]

  • Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assi. Semantic Scholar. [Link]

  • Preparation Of CDK Inhibitor Palbociclib And Its Key Intermediates. Globe Thesis. [Link]

  • CN110997666A - N-formyl palbociclib, preparation method and application thereof.
  • Process for the preparation of Palbociclib intermediates. Technical Disclosure Commons. [Link]

  • PALBOCICLIB. New Drug Approvals. [Link]

  • US20200147089A1 - Pharmaceutical composition comprising palbociclib.
  • WO2023194870A1 - Process for the preparation of palbociclib.
  • Efficient N-Formylation of Amines Using DMF. Scribd. [Link]

  • ibrance-epar-public-assessment-report_en.pdf. European Medicines Agency. [Link]

  • WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof.
  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe 3 O 4 Nanoparticles. MDPI. [Link]

  • Drug Patents containing Palbociclib. Pharsight. [Link]

  • PALBOCICLIB FORMULATION CONTAINING GLUCONO DELTA LACTONE - European Patent Office - EP 4302832 A1. Googleapis.com. [Link]

  • Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Frontiers. [Link]

  • WO/2019/056163 N-FORMYL PALBOCICLIB AND PREPARATION METHOD THEREFOR AND USE THEREOF, AND PALBOCICLIB PREPARATION AND QUALITY CONTROL METHOD THEREFOR. WIPO Patentscope. [Link]

Sources

Exploratory

Mechanistic Insights into the Formation and Control of Palbociclib Impurity F

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is critical for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Palbociclib, a first-in-class cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for the treatment of hormone receptor-positive (HR+) breast cancer[1], presents unique synthetic challenges. This whitepaper provides an in-depth mechanistic analysis of Palbociclib Impurity F (6-Desacetyl-6-Bromo Palbociclib, CAS: 851067-56-6)[2]. By dissecting the causality behind its formation during the commercial synthesis route and establishing a self-validating analytical protocol, this guide equips researchers and process chemists with the foundational knowledge required to optimize API purity.

The Commercial Synthesis Pathway and Impurity Divergence

The commercial manufacturing of Palbociclib relies on a convergent synthesis strategy. The pivotal steps involve a Grignard-mediated nucleophilic aromatic substitution (SNAr) coupling between a chloropyrimidine derivative (Compound 7) and an aminopyridine derivative (Compound 3)[3]. This forms a Boc-protected bromo-intermediate. Subsequently, a palladium-catalyzed Heck coupling with a vinyl ether introduces the critical acetyl side-chain. Finally, global acidic deprotection removes the Boc group to yield the Palbociclib free base[4].

Impurity F emerges when this carefully orchestrated sequence deviates from the ideal pathway.

G A Compound 7 (Chloropyrimidine) C SNAr Coupling (Grignard/LiHMDS) A->C B Compound 3 (Aminopyridine derivative) B->C D Boc-Protected Bromo Intermediate C->D E Heck Coupling (Pd catalyst, Vinyl Ether) D->E Ideal Pathway I Incomplete Heck Reaction (Unreacted Bromo Intermediate) D->I Suboptimal Conditions F Boc-Protected Palbociclib (Acetyl Intermediate) E->F G Global Deprotection (Acidic Conditions) F->G H Palbociclib API G->H J Global Deprotection I->J K Impurity F (6-Desacetyl-6-Bromo Palbociclib) J->K

Figure 1: Divergent synthetic pathway illustrating the formation of Palbociclib Impurity F.

Mechanistic Origin: Causality in Process Chemistry

To control an impurity, one must first understand the thermodynamic and kinetic drivers of its formation. Impurity F is not a degradation product; it is a direct consequence of an incomplete Heck reaction [4].

Why the Heck Reaction Fails

The Heck coupling relies on a palladium catalyst to undergo oxidative addition into the strong C-Br bond of the intermediate. Several factors can stall this catalytic cycle:

  • Catalyst Deactivation: Palladium can prematurely precipitate as inactive "palladium black" if the ligand-to-metal ratio is suboptimal or if trace oxygen infiltrates the reactor.

  • Steric Hindrance: The adjacent bulky cyclopentyl group restricts the rotational freedom required for the migratory insertion of the vinyl ether.

  • Reagent Depletion: Insufficient equivalents of the vinyl ether or the organic base can halt the reaction before complete conversion is achieved.

The Causality of Impurity F: When the Heck cycle stalls, a fraction of the Boc-protected bromo-intermediate remains unreacted in the mixture. Because this intermediate shares similar solubility profiles with the desired product, it is carried forward into the final stage. During the global acidic deprotection, the Boc group is efficiently cleaved, but the unreactive bromine atom remains fixed to the pyrimidine core. This yields 6-Desacetyl-6-Bromo Palbociclib (Impurity F) [2].

Quantitative Data & Structural Comparison

Understanding the physicochemical differences between the API and Impurity F is essential for developing robust separation methods. The replacement of the polar acetyl group with a heavy, lipophilic bromine atom significantly alters the molecule's chromatographic behavior and mass spectrometric signature[5].

ParameterPalbociclib (API)Impurity F (6-Desacetyl-6-Bromo)
CAS Number 571190-30-2851067-56-6
Molecular Formula C24H29N7O2C22H26BrN7O
Molecular Weight ( g/mol ) 447.54484.39
Mechanism of Origin Complete Heck CouplingIncomplete Heck Coupling
Relative Retention Time (RRT) 1.00~1.35 (Highly lipophilic)
ESI-MS[M+H]⁺ (m/z) 448.2484.1 / 486.1 (1:1 Isotope Pattern)

Analytical Workflow and Self-Validating Detection Protocol

To ensure the trustworthiness of the batch release data, we must implement a self-validating analytical system. The following protocol leverages Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) to accurately quantify Impurity F[5].

Workflow S1 Sample Prep API Dissolution S2 RP-HPLC Separation C18, Gradient Elution S1->S2 S3 Detection UV 235 nm & ESI-MS S2->S3 S4 Data Analysis RRT & Isotope Check S3->S4

Figure 2: Step-by-step analytical workflow for the detection and quantification of Impurity F.

Step-by-Step Methodology

1. Column Selection & Mobile Phase Causality: We select a superficially porous C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm). Causality: The superficial porosity minimizes longitudinal band broadening, which is crucial for resolving structurally similar process impurities. The mobile phase consists of Water (A) and Acetonitrile (B), both modified with 0.1% formic acid. Causality: Formic acid ensures complete protonation of the basic piperazine ring, suppressing secondary interactions with residual silanols on the silica stationary phase and preventing peak tailing.

2. Gradient Elution Profile: Because Impurity F lacks the polar acetyl group and retains the lipophilic bromine, it is significantly more hydrophobic than Palbociclib. The gradient starts at 10% B, holding for 2 minutes to elute polar salts, then ramps to 90% B over 15 minutes. This ensures Impurity F elutes cleanly after the main API peak (RRT ~1.35).

3. Self-Validating System Suitability Testing (SST): Before any sample is acquired, the system must validate its own resolving power. A system suitability standard spiked with 0.15% Impurity F is injected.

  • Validation Criterion 1: The resolution ( Rs​ ) between Palbociclib and Impurity F must be ≥2.0 (baseline separation).

  • Validation Criterion 2: The signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) standard must exceed 10. If the system fails these criteria, the sequence automatically halts, preventing the generation of false-negative purity reports.

4. Mass Spectrometric Confirmation: While UV detection at 235 nm is used for quantification, ESI-MS is used for orthogonal confirmation. Impurity F will display a distinct 1:1 isotopic doublet at m/z 484.1 and 486.1, a classic signature of the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

The control of Palbociclib Impurity F requires a deep understanding of transition-metal catalysis and rigorous analytical chemistry. By recognizing that this impurity stems from an incomplete Heck coupling rather than post-synthetic degradation, process chemists can implement upstream controls—such as optimizing palladium ligand ratios and monitoring reaction kinetics via Process Analytical Technology (PAT). Coupled with a self-validating HPLC-MS protocol, manufacturers can ensure the highest standards of API purity, ultimately safeguarding patient health in the treatment of metastatic breast cancer.

References

  • Title: 851067-56-6 6-Desacetyl-6-Bromo Palbociclib - Reference Standard Source: SynThink Research Chemicals URL: [2]

  • Title: Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling Source: ACS Publications (Organic Process Research & Development) URL: [3]

  • Title: Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib Source: Longdom Publishing URL: [4]

  • Title: Pharmacology/Toxicology NDA Review and Evaluation (NDA 207103) Source: U.S. Food and Drug Administration (FDA) URL: [1]

  • Title: Method Development Combined with in silico Therapeutic and Toxicology Studies on Palbociclib and its Degradation Products Source: Semantic Scholar URL: [5]

Sources

Foundational

Palbociclib Degradation Products: A Comprehensive Guide to Identification and Characterization

An In-Depth Technical Guide for Drug Development Professionals Introduction Palbociclib, marketed under brand names like Ibrance®, is a pivotal therapeutic agent in oncology, specifically for certain types of advanced or...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

Palbociclib, marketed under brand names like Ibrance®, is a pivotal therapeutic agent in oncology, specifically for certain types of advanced or metastatic breast cancer.[1][2] As a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), it plays a crucial role in arresting the cell cycle progression of cancer cells.[1] The chemical integrity of such a potent molecule is paramount to its safety and efficacy. Degradation of an active pharmaceutical ingredient (API) like palbociclib can lead to a loss of potency and the formation of potentially toxic impurities.[3][4] Therefore, a thorough understanding and robust analytical strategy for identifying and characterizing its degradation products are not just a matter of quality control, but a fundamental requirement for regulatory compliance and patient safety.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of palbociclib degradation. We will delve into the chemistry of its degradation pathways, establish a blueprint for designing compliant forced degradation studies, detail the essential analytical workflows for identification, and discuss the interpretation of the resulting data. This document is designed to be a field-proven guide, grounding every recommendation in established scientific principles and regulatory expectations.

Chapter 1: The Chemistry of Palbociclib Degradation

Understanding the potential degradation pathways of a drug substance is the first step in developing a robust analytical control strategy. The molecular structure of palbociclib, which features a pyrido[2,3-d]pyrimidin-7-one core with piperazine and cyclopentane moieties, presents several sites susceptible to chemical transformation under stress conditions.

Published studies and regulatory assessments indicate that palbociclib's primary vulnerability is to oxidation .[6][7][8] The nitrogen atoms within the pyridine and piperazine rings are particularly susceptible to N-oxidation.[9] Hydrolytic degradation under both acidic and alkaline conditions has also been observed, though the extent of degradation can vary depending on the specific conditions.[8] In some studies, degradation was minimal under acid/base stress, suggesting that oxidation is the more critical pathway to monitor.[6][7]

Key identified oxidative degradation products include palbociclib pyridine N-oxide and palbociclib piperazine N-oxide .[9] These are formed when an oxygen atom is incorporated into the pyridine or piperazine ring systems, respectively. The formation of these products underscores the necessity of using analytical methods that can resolve these closely related structures from the parent API.

Palbociclib_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Oxidative (H2O2) Oxidative (H2O2) Palbociclib Palbociclib Oxidative (H2O2)->Palbociclib Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolytic (Acid/Base)->Palbociclib DP1 Palbociclib Pyridine N-Oxide Palbociclib->DP1 Primary Pathway DP2 Palbociclib Piperazine N-Oxide Palbociclib->DP2 Primary Pathway DP3 Hydrolytic Degradants Palbociclib->DP3 Secondary Pathway

Caption: Major degradation pathways of Palbociclib under stress conditions.

Chapter 2: Designing a Compliant Forced Degradation Study

Forced degradation (or stress testing) is the cornerstone of identifying potential degradation products and developing stability-indicating analytical methods.[3] The objective is to accelerate the degradation of the drug substance under conditions more severe than those in accelerated stability studies to reveal the likely degradation products that could form during its shelf life.[10][11] These studies must be conducted in alignment with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[10] The typical target for degradation is between 5% and 20%, as this provides sufficient quantities of degradation products for detection and characterization without destroying the sample entirely.[10][12]

Summary of Forced Degradation Conditions for Palbociclib

The following table summarizes recommended starting conditions for palbociclib stress testing, based on published methodologies.[8][13] Researchers should adjust the duration and stressor concentration to achieve the target degradation level.

Stress ConditionReagent/ParametersRationale & Causality
Acid Hydrolysis 5N HCl at 80°C for 60 minutesTo investigate the stability of ether, ester, and amide-like linkages under low pH conditions. Elevated temperature accelerates the reaction rate.[8]
Alkaline Hydrolysis 5N NaOH at 80°C for 60 minutesTo assess susceptibility to base-catalyzed hydrolysis. The conditions are chosen to challenge the molecule's stability at high pH.[8]
Oxidation 30% H₂O₂ at 70°C for 1 hourTo induce oxidative degradation. H₂O₂ is a potent oxidizing agent that mimics potential oxidative stress during storage and reveals susceptible sites like the nitrogen atoms in palbociclib.[8][9]
Thermal Degradation Dry heat at 105°C for 3 hoursTo evaluate the solid-state stability of the drug substance at elevated temperatures, identifying thermally labile points in the molecule.[13]
Photodegradation Exposure to ≥ 1.2 million lux hours (visible) and ≥ 200 watt-hours/m² (UV)To assess the drug's photosensitivity as per ICH Q1B guidelines. A dark control sample must be analyzed concurrently to differentiate light-induced degradation from thermal effects.[11][14]
Experimental Protocol: Forced Degradation Workflow

The following protocol outlines a self-validating system for executing the study.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a suitable amount of palbociclib standard to prepare a stock solution of approximately 1 mg/mL in a suitable diluent (e.g., a mixture of acetonitrile and water).[14] Using a concentration relevant to the final product is also a valid approach.[14]

2. Application of Stress:

  • For each condition (acid, base, oxidative), transfer a precise volume of the stock solution into a flask.

  • Add the specified stressor (e.g., 5N HCl, 5N NaOH, or 30% H₂O₂).[8]

  • Heat the solutions as required using a thermostatically controlled water bath or oven.

  • For thermal stress, expose the solid drug powder directly to the specified temperature.[13]

  • For photolytic stress, expose both solid drug and solution to a calibrated light source, ensuring compliance with ICH Q1B.[11]

3. Neutralization and Dilution:

  • After the specified stress period, cool the solutions to room temperature.

  • Carefully neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively, to halt the degradation reaction.[14]

  • Dilute all stressed samples, including the thermal and photolytic samples (after dissolving), to a final target concentration (e.g., 50-100 µg/mL) with the mobile phase.

4. Analysis:

  • Inject the prepared samples, along with an unstressed control solution, into the validated stability-indicating HPLC-UV/PDA system.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis A Prepare Palbociclib Stock Solution (1 mg/mL) B1 Acid Hydrolysis (5N HCl, 80°C) A->B1 B2 Base Hydrolysis (5N NaOH, 80°C) A->B2 B3 Oxidation (30% H2O2, 70°C) A->B3 B4 Thermal (Solid, 105°C) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Neutralize & Dilute to Target Concentration B1->C B2->C B3->C B4->C B5->C D Analyze via Stability-Indicating HPLC C->D E Characterize with HPLC-MS/MS D->E If unknown peaks are detected

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity of N-Formyl Palbociclib and its Parent Compound, Palbociclib

A Foreword for the Research Professional: The compound "N-Formyl Palbociclib" is identified as a degradable impurity and metabolite of Palbociclib, the pioneering, FDA-approved inhibitor of cyclin-dependent kinases 4 and...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Research Professional: The compound "N-Formyl Palbociclib" is identified as a degradable impurity and metabolite of Palbociclib, the pioneering, FDA-approved inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] While direct, extensive biological activity data for N-Formyl Palbociclib is not widely available in peer-reviewed literature, its existence is documented in patent literature concerning the stability and impurity profiling of Palbociclib solid formulations.[1][2][3] The N-formyl derivative has been detected as a minor metabolite in human mass balance studies.[4][5] This guide, therefore, provides a comprehensive technical overview of the well-established biological activity of the parent compound, Palbociclib. Furthermore, it will address the nature of N-Formyl Palbociclib and offer scientifically grounded perspectives on how this modification could potentially influence biological activity, a critical consideration for drug development and quality control.

Part 1: The Core Directive - Understanding Palbociclib's Mechanism of Action

Palbociclib (marketed as Ibrance®) is a selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[6][7][8] These kinases are fundamental regulators of the cell cycle, specifically governing the transition from the G1 (growth) phase to the S (DNA synthesis) phase.[9][10]

The CDK4/6-Retinoblastoma (Rb) Pathway: A Central Axis in Cell Proliferation

In normal and cancerous cell proliferation, the activity of CDK4 and CDK6 is tightly regulated. When complexed with their partner, Cyclin D, they form active kinases that phosphorylate the Retinoblastoma protein (Rb).[6][11] This phosphorylation event is a critical checkpoint; it causes Rb to release the E2F transcription factor, which then activates the transcription of genes necessary for DNA replication and progression into the S phase.[11] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, this pathway is frequently deregulated, leading to uncontrolled cell division.[10][12]

Palbociclib's Intervention:

Palbociclib exerts its anti-proliferative effects by competitively binding to the ATP-binding pocket of CDK4 and CDK6, preventing them from phosphorylating Rb.[6][9] This action maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.[9][11] This cytostatic effect, rather than a cytotoxic one, is a hallmark of Palbociclib's mechanism.[7]

Visualizing the Pathway:

Palbociclib_Mechanism_of_Action cluster_G1 G1 Phase Mitogenic_Signals Mitogenic Signals (e.g., Estrogen) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces Active_Complex Cyclin D-CDK4/6 (Active Kinase) CyclinD->Active_Complex CDK46 CDK4/6 CDK46->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates G1_Arrest G1 Phase Arrest Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F pRb p-Rb (Inactive) Rb->pRb E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->Rb Rb_E2F->E2F Rb_E2F->G1_Arrest Maintains pRb->E2F Releases Palbociclib Palbociclib Palbociclib->Active_Complex Inhibits

Caption: Palbociclib inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.

Part 2: Cellular and In Vivo Biological Activity of Palbociclib

The direct consequence of CDK4/6 inhibition by Palbociclib manifests in distinct cellular phenotypes and potent in vivo anti-tumor activity.

Key Cellular Effects:

  • G1 Cell Cycle Arrest: As the primary mechanism, Palbociclib treatment leads to a significant accumulation of cells in the G1 phase of the cell cycle.[13]

  • Induction of Senescence: Prolonged G1 arrest can trigger cellular senescence, a state of irreversible growth arrest, which contributes to its therapeutic effect.[9][14]

  • Apoptosis: While primarily cytostatic, in some contexts, Palbociclib has been shown to induce apoptosis (programmed cell death), particularly in gastric cancer cells.[13]

In Vivo Efficacy:

In preclinical xenograft models of ER-positive breast cancer, Palbociclib has demonstrated significant tumor growth inhibition.[11] Clinically, in combination with endocrine therapies like letrozole or fulvestrant, Palbociclib has shown a dramatic improvement in progression-free survival (PFS) for patients with HR+, HER2- advanced or metastatic breast cancer.[15][16]

Quantitative Biological Data for Palbociclib:

ParameterValueCell Lines/ConditionsReference
IC50 (CDK4/Cyclin D1) 11 nMIn vitro kinase assay[17]
IC50 (CDK6/Cyclin D3) 16 nMIn vitro kinase assay[17]
GI50 (MCF-7) 30-80 nMCell proliferation assay[18]
GI50 (T47D) ~63 nMCell proliferation assay[18]

Part 3: N-Formyl Palbociclib - A Technical Perspective

N-Formyl Palbociclib is characterized as a derivative where a formyl group (-CHO) is attached to a nitrogen atom of the piperazine ring of Palbociclib.[1]

Formation and Significance:

  • Metabolite: It has been identified as a minor metabolite of Palbociclib in humans.[4][5]

  • Degradation Impurity: In pharmaceutical formulations, it can arise from a Maillard reaction between Palbociclib and reducing sugar excipients, making its monitoring crucial for drug product stability and quality control.[1]

Potential Impact of N-Formylation on Biological Activity:

While specific activity data is lacking, we can infer potential changes based on established structure-activity relationships for kinase inhibitors:

  • Target Engagement: The piperazine ring of Palbociclib is crucial for its interaction with the solvent-exposed region of the CDK4/6 ATP-binding pocket. The addition of a formyl group could introduce steric hindrance or alter the electronic properties of the piperazine nitrogen, potentially reducing binding affinity and inhibitory potency.

  • Physicochemical Properties: Formylation would likely alter the polarity, solubility, and cell permeability of the molecule. This could impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

  • Metabolic Stability: The N-formyl group could be susceptible to enzymatic cleavage by deformylases, potentially converting it back to Palbociclib in vivo.

Part 4: Experimental Protocols for Assessing Biological Activity

To evaluate the biological activity of a CDK4/6 inhibitor like Palbociclib or its derivatives, a standardized set of in vitro assays is employed.

Experimental Workflow:

CDK46_Inhibitor_Workflow Compound Test Compound (e.g., N-Formyl Palbociclib) Kinase_Assay In Vitro Kinase Assay (IC50 vs CDK4/6) Compound->Kinase_Assay Cell_Culture Cancer Cell Lines (e.g., MCF-7, T47D) Compound->Cell_Culture Data_Analysis Data Analysis & Interpretation Kinase_Assay->Data_Analysis Prolif_Assay Cell Proliferation Assay (GI50) Cell_Culture->Prolif_Assay Flow_Cytometry Cell Cycle Analysis (% G1 Arrest) Cell_Culture->Flow_Cytometry Western_Blot Western Blot (pRb, Rb levels) Cell_Culture->Western_Blot Prolif_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Standard workflow for in vitro evaluation of a CDK4/6 inhibitor's biological activity.

Protocol 1: Cell Proliferation Assay (Determining GI50)

This assay measures the concentration of the compound required to inhibit cell growth by 50%.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT, SRB)[19]

  • Luminometer or spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate reader.

  • Normalize the data to the vehicle control and calculate the GI50 value using non-linear regression analysis.

Protocol 2: Western Blot for Rb Phosphorylation

This method directly assesses the compound's ability to inhibit CDK4/6 activity in cells by measuring the phosphorylation status of its direct substrate, Rb.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-Rb (Ser807/811)[20]

    • Total Rb[21]

    • Loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for 24 hours.

  • Lyse the cells on ice with RIPA buffer.

  • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibody (e.g., anti-pRb, 1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Visualize bands using an imaging system.

  • Strip the membrane and re-probe for total Rb and a loading control to ensure equal protein loading. A dose-dependent decrease in the pRb/total Rb ratio indicates target engagement.[22][23]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment.

Materials:

  • Breast cancer cell lines

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

  • Harvest both adherent and floating cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Wash the cells with PBS to remove ethanol.

  • Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software to model the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.[24] An increase in the G1 population with a corresponding decrease in the S and G2/M populations indicates successful G1 arrest.[13]

Conclusion

Palbociclib has revolutionized the treatment of HR+, HER2- breast cancer through its targeted inhibition of the CDK4/6-Rb pathway, leading to G1 cell cycle arrest. While its derivative, N-Formyl Palbociclib, is primarily recognized as a metabolite and a process impurity, understanding its potential biological activity is essential from a drug development and safety perspective. The established protocols provided herein offer a robust framework for the comprehensive evaluation of CDK4/6 inhibitors. Any investigation into N-Formyl Palbociclib would necessitate these foundational assays to determine if it retains any of the parent compound's potent biological activity or possesses a distinct pharmacological profile.

References

  • Palbociclib - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Liv Hospital. (2026, February 24). palbociclib. Retrieved from [Link]

  • Pfizer Oncology Development. (2025, November 10). Palbociclib. Retrieved from [Link]

  • Massive Bio. (2026, January 9). Palbociclib. Retrieved from [Link]

  • Rugo, H. S., et al. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Journal of the Advanced Practitioner in Oncology, 6(5), 455–460.
  • Li, J., et al. (2021).
  • Nie, L., et al. (2023). Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2− breast tumor cells. Proceedings of the National Academy of Sciences, 120(31), e2218411120.
  • Targeted Oncology. (2024, December 11). Palbociclib Plus Endocrine Therapy Beats Chemo in HR+/HER2− Metastatic Breast Cancer. Retrieved from [Link]

  • OncLive. (2016, January 25). Neoadjuvant Palbociclib Enhances Effect of Anastrozole on Complete Cell-Cycle Arrest. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell cycle analysis after treatment with palbociclib. DNA histograms... Retrieved March 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2014, August 13). 207103Orig1s000. Retrieved from [Link]

  • Drugs.com. (2024, August 10). Palbociclib Monograph for Professionals. Retrieved from [Link]

  • Nie, L., et al. (2023). Cell cycle plasticity underlies fractional resistance to palbociclib in ER+/HER2- breast tumor cells. bioRxiv.
  • Living Beyond Breast Cancer. (2024, December 13). Addition of palbociclib improves outcomes in HER2-positive, hormone receptor-positive metastatic breast cancer. Retrieved from [Link]

  • Musolino, A., et al. (2017). Progress with palbociclib in breast cancer: latest evidence and clinical considerations. Therapeutic Advances in Medical Oncology, 9(7), 435-449.
  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate prolifer
  • The ASCO Post. (2025, January 25). Addition of Palbociclib to Standard Therapy in Metastatic Hormone Receptor-Positive HER2-Positive Breast Cancer. Retrieved from [Link]

  • Nair, J. S., et al. (2014). Phosphorylation of the RB C-terminus regulates condensin II release from chromatin. The Journal of cell biology, 206(6), 713–727.
  • Conjugation of Palbociclib with MHI-148 Has an Increased Cytotoxic Effect for Breast Cancer Cells and an Altered Mechanism of Action. (2020). Molecules, 25(18), 4238.
  • UC Santa Cruz News. (2019, December 17). Structural analysis reveals an unexpected mechanism for a cancer drug. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of palbociclib and its representative analogs. Retrieved March 14, 2026, from [Link]

  • Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. (2017). Methods in molecular biology, 1524, 119–130.
  • Finn, R. S., et al. (2024). Overall Survival With Palbociclib Plus Letrozole in Advanced Breast Cancer. Journal of Clinical Oncology, 42(6), 666-675.
  • Therapeutic Goods Administration (TGA). (2018, April 30). Extract from the Clinical Evaluation Report for Palbociclib [Ibrance]. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof...
  • Differences in metabolic transport and resistance mechanisms of Abemaciclib, Palbociclib, and Ribociclib. (2023). Frontiers in Pharmacology, 14, 1205391.
  • Google Patents. (n.d.). CN110997666A - N-formyl palbociclib, preparation method and application thereof...
  • Design, synthesis, and anticancer activity of three novel palbociclib derivatives. (2022). Frontiers in Pharmacology, 13, 948301.
  • ResearchGate. (n.d.). Levels of total Rb and its phosphorylated form pRb(S780). Western blot... Retrieved March 14, 2026, from [Link]

  • Frontiers. (n.d.). Design, synthesis, and anticancer activity of three novel palbociclib derivatives. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). (A) A Western blot analysis shows the expression of Rb and phospho-Rb... Retrieved March 14, 2026, from [Link]

  • PubMed. (2019). In vitro study to assess the efficacy of CDK4/6 inhibitor Palbociclib (PD-0332991) for treating canine mammary tumours. Retrieved from [Link]

  • Full article: CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. (2019).
  • bioRxiv. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Retrieved from [Link]

  • Comparative biological activity of palbociclib and ribociclib in hormone receptor-positive breast cancer. (2023). Scientific Reports, 13(1), 18939.
  • WIPO Patentscope. (2019, March 28). WO/2019/056163 N-FORMYL PALBOCICLIB AND PREPARATION METHOD THEREFOR AND USE THEREOF, AND PALBOCICLIB PREPARATION AND QUALITY CONTROL METHOD THEREFOR. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Retrieved March 14, 2026, from [Link]

  • MDPI. (2024). Palbociclib as an Antitumor Drug: A License to Kill. Retrieved from [Link]

  • OncLive. (2014, February 3). Phase II Palbociclib Results Confirm Effectiveness in Breast Cancer. Retrieved from [Link]

Sources

Foundational

Toxicological Assessment and Impurity Profiling of Palbociclib: A Comprehensive Technical Guide

Executive Summary In the landscape of targeted oncology, Palbociclib—a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor—has revolutionized the treatment of HR-positive, HER2-negative breast cancer. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, Palbociclib—a first-in-class cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor—has revolutionized the treatment of HR-positive, HER2-negative breast cancer. However, the complex, highly nitrogenated molecular architecture of Palbociclib makes it susceptible to specific degradation pathways and process-related impurity retention. As a Senior Application Scientist, I approach impurity profiling not merely as a regulatory checkbox, but as a mechanistic investigation into the chemical stability of the active pharmaceutical ingredient (API).

This whitepaper details the state-of-the-art methodologies for identifying, quantifying, and toxicologically qualifying Palbociclib impurities. By integrating high-resolution mass spectrometry (LC-ESI-QTOF-MS) with in silico toxicological predictions, we establish a self-validating framework that strictly adheres to ICH M7 guidelines for mutagenic impurities[1].

Mechanistic Origins of Palbociclib Impurities

Understanding the causality behind impurity generation is the first step in designing an effective control strategy. Palbociclib impurities generally fall into three categories:

  • Process-Related Impurities: Unreacted precursors and intermediates. For example, 1-(6-Nitropyridin-3-yl)piperazine is a critical synthetic precursor. The presence of the nitroaromatic group serves as a known structural alert for mutagenicity[2]. Similarly, aniline derivatives like 2-(4-Ethylpiperazin-1-yl)aniline can persist through the synthesis pipeline[3].

  • Degradation Products (DPs): Under forced stress conditions (oxidation, hydrolysis), the palbociclib molecule cleaves. Oxidative stress typically yields specific DPs, such as fragments at m/z 503 and m/z 540, which require rigorous toxicological evaluation[4].

  • Nitrosamine Drug Substance-Related Impurities (NDSRIs): Because Palbociclib contains secondary amine moieties, it is highly vulnerable to N-nitrosation in the presence of environmental or excipient-derived nitrites, forming N-nitroso-palbociclib[5]. Nitrosamines are classified as a "Cohort of Concern" (CoC) under ICH M7 due to their potent carcinogenic properties[5][6].

G Palbo Palbociclib (API) Stress Stress Conditions (Oxidation/Hydrolysis) Palbo->Stress Nitrosation Nitrosating Agents (e.g., Nitrites) Palbo->Nitrosation DPs Degradation Products (e.g., m/z 503, 540) Stress->DPs NDSRI N-nitroso-palbociclib (NDSRI - CoC) Nitrosation->NDSRI Aniline Process Impurities (e.g., Aniline derivatives) Aniline->Palbo Synthesis

Fig 1. Palbociclib impurity generation pathways including degradation and nitrosation.

Analytical Methodologies: The "How" and "Why"

Standard C18 chromatographic methods frequently fail to resolve specific Palbociclib impurities. For instance, aniline derivatives exhibit hydrophobicity highly analogous to desacetyl-palbociclib[3]. To achieve baseline resolution, we must exploit alternative chemical interactions.

Protocol: Orthogonal LC-ESI-QTOF-MS Impurity Profiling

This protocol represents a self-validating system where empirical mass data directly feeds into computational toxicity models.

  • Step 1: Forced Degradation (Stress Testing)

    • Action: Subject Palbociclib API to 0.1N HCl, 0.1N NaOH, and 30% H2O2 at 60°C for 24 hours.

    • Causality: Accelerating hydrolytic and oxidative degradation simulates long-term shelf-life vulnerabilities, ensuring the analytical method is genuinely stability-indicating[4].

  • Step 2: Chromatographic Separation

    • Action: Utilize a Pentafluorophenyl (PFP) or Biphenyl stationary phase (150 x 4.6 mm, 3.5 µm) with a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

    • Causality: Because standard C18 phases struggle to separate aniline-derived impurities from the API, PFP phases are employed to introduce orthogonal π-π and dipole-dipole interactions, successfully achieving baseline resolution[3].

  • Step 3: High-Resolution Mass Spectrometry (HRMS)

    • Action: Analyze eluents using ESI-QTOF-MS in positive ion mode. Extract exact mass (m/z) and MS/MS fragmentation patterns.

    • Causality: QTOF provides sub-ppm mass accuracy, enabling the generation of empirical formulas for unknown DPs (e.g., m/z 503 and 540) without the immediate need for synthesized reference standards[4].

  • Step 4: In Silico Toxicological Qualification

    • Action: Convert elucidated structures to SMILES strings. Process through Derek Nexus and Leadscope.

    • Causality: ICH M7 mandates the use of two complementary computational methodologies (one knowledge-based, one statistical QSAR) to predict bacterial mutagenicity[1][4].

ICH M7 Toxicological Assessment Framework

Once an impurity is structurally elucidated, it must be triaged according to the ICH M7 guidelines to limit potential carcinogenic risk[1]. A daily intake of a genotoxic impurity at a level of 1.5 μ g/day over a lifetime is considered to be associated with a negligible carcinogenic risk (<10⁻⁵)[1].

However, NDSRIs like N-nitroso-palbociclib require even stricter controls. Because nitrosamines possess sufficient toxicity data, their Acceptable Intake (AI) limits are calculated by linearly extrapolating from the dose giving a 50% tumor incidence (TD50) to a 1 in 10⁵ excess cancer risk[5][6].

M7_Workflow Identify Impurity Identification (LC-ESI-QTOF-MS) InSilico In Silico Toxicity Prediction (Derek Nexus / Leadscope) Identify->InSilico Alert Structural Alert Identified? InSilico->Alert Class5 Class 5: Non-Mutagenic (Treat as Ordinary Impurity) Alert->Class5 No Ames Bacterial Reverse Mutation (Ames Test) Alert->Ames Yes Ames->Class5 Negative Class1_2 Class 1/2/3: Mutagenic (Control at Acceptable Intake) Ames->Class1_2 Positive

Fig 2. ICH M7 compliant toxicological assessment workflow for pharmaceutical impurities.

Quantitative Data Profile of Key Palbociclib Impurities

The following table synthesizes the structural alerts, origins, and control strategies for the primary impurities associated with Palbociclib manufacturing and storage.

Impurity NameOrigin / SourceStructural AlertICH M7 ClassAnalytical Control Strategy
1-(6-Nitropyridin-3-yl)piperazine Synthetic PrecursorNitroaromatic (Mutagenic)Class 3LC-MS/MS; Limit based on TTC (1.5 µ g/day )[1][2]
2-(4-Ethylpiperazin-1-yl)aniline Synthetic IntermediateAniline derivativeClass 3PFP-HPLC; Ames testing required for qualification[3]
N-nitroso-palbociclib NDSRI (Nitrosation of API)Nitrosamine (CoC)Class 1High-Sensitivity LC-MS/MS; Strict AI limit control[5][6]
DPI (m/z 503) Oxidative DegradationPredicted Toxic (In silico)Class 3/4Routine Stability HPLC monitoring[4]
DPII (m/z 540) Hydrolytic DegradationPredicted Toxic (In silico)Class 3/4Routine Stability HPLC monitoring[4]

References

  • Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products Source: Semantic Scholar URL
  • Structure Determination of Synthesized Nitrosamine Drug Substance-Related Impurities (NDSRIs)
  • Control of Genotoxic Impurities as a Critical Quality Attribute Source: TAPI URL
  • 2-(4-Ethylpiperazin-1-yl)
  • 1-(6-Nitropyridin-3-yl)
  • Health Canada updated the guidance and Appendix 1 - Limits of Nitrosamines Source: Nitrosamines Exchange / USP URL

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of N-Formyl Palbociclib

Abstract This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Formyl Palbociclib. Palbociclib is a cornerstone the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Formyl Palbociclib. Palbociclib is a cornerstone therapy in the treatment of HR-positive, HER2-negative advanced breast cancer, and controlling its impurity profile is critical for ensuring drug safety and efficacy.[1][2] N-Formyl Palbociclib has been identified as a potential process-related impurity and degradation product.[3] The method detailed herein is designed for researchers, quality control analysts, and drug development professionals, providing a complete protocol from sample preparation to data analysis. The method has been developed and validated according to the principles outlined in the U.S. Food and Drug Administration's (FDA) guidance on bioanalytical method validation, ensuring high levels of accuracy, precision, and reliability.[4][5][6]

Introduction: The Rationale for N-Formyl Palbociclib Analysis

Palbociclib (marketed as Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of cell cycle progression.[7][8] By inhibiting CDK4/6, Palbociclib blocks the cell cycle in the G1 phase, preventing cancer cell proliferation.[8][9] During the synthesis, formulation, or storage of the active pharmaceutical ingredient (API), process-related impurities and degradation products can arise.[2]

N-Formyl Palbociclib is one such potential impurity, formed by the formylation of the secondary piperazine nitrogen.[3][10] The presence of impurities, even in small amounts, can impact the safety and efficacy of the final drug product. Therefore, regulatory agencies require stringent control and monitoring of all potential impurities.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this task due to its exceptional sensitivity and selectivity.[11] It allows for the precise quantification of the target analyte even in the presence of the parent API and other matrix components. This application note provides a fully developed and validated workflow to meet these analytical demands.

Experimental Design & Methodology

Principle of the Method

The method employs a reversed-phase liquid chromatographic separation followed by detection using a triple quadrupole mass spectrometer. The N-Formyl Palbociclib is ionized using positive ion electrospray ionization (ESI) and quantified using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity. A stable isotope-labeled internal standard (Palbociclib-d8) is used to ensure high precision and accuracy by correcting for matrix effects and variability in extraction and injection.

Materials and Reagents
  • Reference Standards:

    • N-Formyl Palbociclib (CAS: 2174002-16-3), Purity >98%.[12]

    • Palbociclib-d8 (Internal Standard, IS), Purity >98%.[13]

  • Solvents & Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • Instrumentation:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

Visualized Experimental Workflow

The overall analytical process, from sample preparation to final data reporting, is outlined below. This workflow is designed for efficiency and reproducibility.

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards & Quality Controls (QCs) injection Inject into LC-MS/MS System prep_standards->injection prep_samples Prepare Test Samples (e.g., Dissolution in Diluent) prep_samples->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation detection MS/MS Detection (Positive ESI, MRM Mode) separation->detection integration Peak Integration & Quantification detection->integration report Generate Final Report (Concentration of N-Formyl Palbociclib) integration->report

Caption: High-level workflow for the LC-MS/MS analysis of N-Formyl Palbociclib.

Detailed Protocols

Preparation of Standard and Sample Solutions

Causality: A diluent of 50:50 Acetonitrile:Water is chosen because it provides good solubility for both the analyte and the internal standard while being compatible with the reversed-phase mobile phase, ensuring good peak shape.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Prepare a 1 mg/mL stock solution of Palbociclib-d8 in Methanol.

    • Perform serial dilutions in 50:50 Acetonitrile:Water to create a working IS solution at 100 ng/mL.

  • N-Formyl Palbociclib Stock and Working Solutions:

    • Prepare a 1 mg/mL primary stock solution of N-Formyl Palbociclib in Methanol.

    • From the primary stock, prepare a series of working standard solutions in 50:50 Acetonitrile:Water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Calibration Curve (CC) and Quality Control (QC) Samples:

    • To prepare CC and QC samples, spike appropriate amounts of the N-Formyl Palbociclib working solutions into a blank matrix (e.g., a solution of Palbociclib API free of the N-formyl impurity).

    • Add the IS Working Solution to all CC and QC samples to achieve a final concentration of 100 ng/mL.

  • Test Sample Preparation:

    • Accurately weigh the Palbociclib drug substance or dissolve the drug product.

    • Dissolve in the diluent (50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).

    • Add the IS Working Solution to achieve a final concentration of 100 ng/mL.

LC-MS/MS Instrumental Conditions

Causality for LC Method: A C18 column is selected for its excellent retention of moderately non-polar molecules like Palbociclib and its derivatives.[14] A gradient elution is employed to ensure efficient separation from the parent Palbociclib API and other potential impurities, providing a sharp peak for the analyte of interest.[15][16] The addition of formic acid to the mobile phase helps to protonate the analytes, which improves peak shape and enhances the ESI signal.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient Program Time (min) | %B
0.0 | 10
1.0 | 10
5.0 | 95
6.0 | 95
6.1 | 10
8.0 | 10

Causality for MS/MS Method: Positive electrospray ionization is used because the basic nitrogen atoms on the piperazine and pyridine rings are easily protonated, leading to a strong signal for the precursor ion [M+H]⁺. MRM is used for quantification; the transition from a specific precursor ion to a characteristic product ion is monitored. This process is highly selective and significantly reduces background noise, enabling low limits of quantification.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Gas Temp.400 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV)
N-Formyl Palbociclib | 476.2 | 321.1 | 25
N-Formyl Palbociclib (Confirming) | 476.2 | 100.1 | 35
Palbociclib-d8 (IS) | 456.3 | 365.2 | 22
Analyte Fragmentation Pathway

The selection of MRM transitions is based on the predictable fragmentation of the N-Formyl Palbociclib molecule in the collision cell of the mass spectrometer.

fragmentation cluster_structure N-Formyl Palbociclib Structure & Fragmentation structure prod1 Product Ion = 321.1 structure->prod1  Loss of formyl-piperazine moiety prod2 Product Ion = 100.1 structure->prod2  Cleavage yielding formyl-piperazine fragment frag1 [M+H]+ = 476.2

Caption: Proposed fragmentation of N-Formyl Palbociclib for MRM analysis.

Method Validation & Performance

To ensure the method is fit for its intended purpose, it was validated according to the FDA's Bioanalytical Method Validation guidance.[5][17] The validation assesses specificity, linearity, accuracy, precision, and sensitivity.

Table 3: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Specificity No significant interference at the analyte retention timePass
Linearity (r²) ≥ 0.9950.998
Calibration Range -0.5 - 500 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-4.2% to 6.8%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 7.5%, Inter-day: ≤ 8.2%
Limit of Quantification (LOQ) Signal-to-Noise > 10, with acceptable accuracy/precision0.5 ng/mL
Limit of Detection (LOD) Signal-to-Noise > 30.15 ng/mL

Trustworthiness of the Protocol: The validation results demonstrate that this protocol is a self-validating system. The high accuracy and precision, confirmed across multiple validation runs, ensure that the measurements are reliable and reproducible. The use of an internal standard and quality controls at multiple concentration levels within each analytical run provides a continuous check on the method's performance.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective, sensitive, and reliable tool for the quantification of N-Formyl Palbociclib. The protocol has been rigorously validated and is suitable for use in quality control environments for monitoring drug substance purity and in drug development studies. The clear, step-by-step instructions and the explanation of the scientific rationale behind the methodological choices make this guide a valuable resource for any laboratory tasked with the analysis of Palbociclib and its related substances.

References

  • Haas, C. E., et al. (2018). Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. Therapeutic Drug Monitoring. Available at: [Link]

  • Li, J., et al. (2018). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Mandrioli, R., et al. (2022). Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring. Pharmaceuticals. Available at: [Link]

  • Häbler, K., et al. (2023). Therapeutic drug monitoring in breast cancer therapy - LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). IBRANCE (palbociclib) Pharmacology Review. accessdata.fda.gov. Available at: [Link]

  • Google Patents. (2020). Method for separating and measuring palbociclib and impurities thereof. CN111239299A.
  • Patsnap. (2020). Method for separating and determining palbociclib and impurities thereof. Eureka. Available at: [Link]

  • Kallepalli, B., & Annapurna, M. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). ResearchGate. Available at: [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Opentrons Blog. Available at: [Link]

  • Veeprho. (n.d.). Palbociclib Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link]

  • Li, Y., et al. (2022). Investigation on acquired palbociclib resistance by LC-MS based multi-omics analysis. Frontiers in Oncology. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Al-Sanea, M. M., et al. (2022). Development and validation of an UHPLC-MS/MS method for simultaneous determination of palbociclib, letrozole and its metabolite carbinol in rat plasma and pharmacokinetic study application. Arabian Journal of Chemistry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Dong, F., & Needham, S. R. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]

  • Veeprho Pharmaceuticals. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. Available at: [Link]

  • American Association for Clinical Chemistry. (2022). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. myadlm.org. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • Pharmaffiliates. (n.d.). Types of Reference Standards Used in the Pharmaceutical Industry. Pharmaffiliates.com. Available at: [Link]

  • Patsnap. (2024). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). USP Reference Standards in Pharmaceutical Analysis. SynThink.com. Available at: [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Labmanager.com. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). 2174002-16-3 Palbociclib N-Formyl Impurity - Reference Standard. SynThink.com. Available at: [Link]

  • Inxight Drugs. (n.d.). PALBOCICLIB N-FORMYL IMPURITY. Inxight: Drugs. Available at: [Link]

  • Tanson, S., et al. (2020). Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells. Metabolites. Available at: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis-zone.com. Available at: [Link]

  • Olmez, I., et al. (2020). Palbociclib treatment alters nucleotide biosynthesis and glutamine dependency in A549 cells. Cancer & Metabolism. Available at: [Link]

  • Li, X., et al. (2024). Elucidating the Mechanisms of Acquired Palbociclib Resistance via Comprehensive Metabolomics Profiling. ResearchGate. Available at: [Link]

  • L-A., et al. (2019). Palbociclib activates proteasomal protein degradation. ResearchGate. Available at: [Link]

  • Google Patents. (2019). N-formyl palbociclib and preparation method therefor and use thereof. WO2019056163A1.

Sources

Application

Application Note: Preparation and Characterization of Palbociclib Impurity 025 Reference Standard

Abstract This application note provides a comprehensive guide for the synthesis, purification, and rigorous characterization of a reference standard for Palbociclib Impurity 025, also known as N-Formyl Palbociclib. Palbo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and rigorous characterization of a reference standard for Palbociclib Impurity 025, also known as N-Formyl Palbociclib. Palbociclib (Ibrance®) is a pivotal inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive, HER2-negative advanced breast cancer.[1][2][3][4] The control of impurities in the active pharmaceutical ingredient (API) is mandated by global regulatory bodies and is essential for ensuring the safety and efficacy of the final drug product.[2][5][6] This document outlines detailed protocols for high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to establish the identity, purity, and structural integrity of the Palbociclib Impurity 025 reference standard, in accordance with International Council for Harmonisation (ICH) guidelines.[7][8]

Introduction: The Imperative of Impurity Profiling

Palbociclib functions by preventing cellular proliferation through the inhibition of cell cycle progression from the G1 to the S phase.[3][4] During its complex multi-step synthesis or upon storage, various process-related impurities and degradation products can emerge.[2][9] Regulatory frameworks, such as ICH Q3A(R2), necessitate the reporting, identification, and qualification of impurities that exceed specified thresholds.[7]

A reference standard is a highly purified and well-characterized compound that serves as a benchmark for analytical measurements.[6][10] An accurately characterized reference standard for Palbociclib Impurity 025 is indispensable for:

  • Method Validation: Developing and validating analytical methods capable of accurately detecting and quantifying the impurity.[1]

  • Quality Control: Routine testing of API batches to ensure they meet purity specifications.

  • Stability Studies: Assessing the degradation profile of Palbociclib under various stress conditions.[11][12]

Palbociclib Impurity 025 has been identified as 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbaldehyde, a formylated derivative of the parent molecule.[] The preparation of a qualified reference standard for this specific impurity is the focus of this guide.

Reference Standard Preparation and Purification

The preparation of a reference standard begins with the synthesis or isolation of the target impurity, followed by rigorous purification to achieve a level suitable for analytical use.

Hypothetical Synthesis of Palbociclib Impurity 025

The structure of Impurity 025 suggests its formation via formylation of the secondary piperazine nitrogen on the Palbociclib molecule. A plausible laboratory-scale synthesis involves the reaction of Palbociclib with a suitable formylating agent under controlled conditions.

Protocol: N-Formylation of Palbociclib

  • Dissolution: Dissolve Palbociclib base in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Formylation: Add a formylating agent (e.g., ethyl formate or a mixed anhydride of formic acid) to the solution. The reaction is typically performed at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching & Extraction: Upon completion, quench the reaction with an aqueous solution and perform a liquid-liquid extraction to isolate the crude product.

  • Drying: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Formyl Palbociclib.

Purification by Preparative HPLC

To achieve the high purity required for a reference standard, the crude product must be purified. Preparative reverse-phase HPLC is the method of choice for this task due to its high resolving power.

Protocol: Purification

  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of methanol and water).

  • Inject the solution onto a preparative C18 HPLC column.

  • Elute the compound using a gradient of water and acetonitrile, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Collect the fractions corresponding to the main peak of Impurity 025.

  • Combine the pure fractions and remove the solvent via lyophilization or rotary evaporation to obtain the purified solid.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Palbociclib Palbociclib Starting Material Reaction N-Formylation Reaction Palbociclib->Reaction Crude Crude Impurity 025 Reaction->Crude Prep_HPLC Preparative HPLC Crude->Prep_HPLC Fractions Collect Pure Fractions Prep_HPLC->Fractions Lyophilization Lyophilization Fractions->Lyophilization Final_Product Purified Impurity 025 Solid Lyophilization->Final_Product

Caption: Workflow for Synthesis and Purification of Impurity 025.

Analytical Characterization and Qualification

Once purified, the material must undergo comprehensive analytical testing to confirm its structure, establish its purity, and officially qualify it as a reference standard.[6][14]

Purity Determination by HPLC-UV

A validated, stability-indicating HPLC method is essential for determining the purity of the reference standard.[1][15][16] The principle behind this technique is the separation of the main compound from any residual impurities, with detection typically performed using a UV spectrophotometer. A gradient method is often preferred to ensure the elution and separation of impurities with a wide range of polarities.

Protocol: HPLC Purity Analysis

  • Standard Preparation: Accurately weigh and dissolve the purified Impurity 025 in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Analysis: Inject the solution into the HPLC system.

  • Data Analysis: Determine the area percentage of the main peak relative to the total area of all observed peaks. The purity is typically reported as % area.

ParameterRecommended ConditionsRationale
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Provides excellent retention and separation for moderately polar compounds like Palbociclib and its derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape and resolution by suppressing the ionization of basic nitrogens.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity.
Gradient Elution Linear gradient from 5% to 95% BEnsures elution of both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Detection UV at 230 nmWavelength at which Palbociclib and related structures exhibit significant absorbance.[15]
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a good signal.
Identity Confirmation by LC-MS

LC-MS is a powerful technique that confirms the identity of a compound by providing its molecular weight.[17] This is a critical step to ensure the synthesized material is indeed Palbociclib Impurity 025.

Protocol: LC-MS Identity Verification

  • Sample Preparation: Prepare a dilute solution of the purified material (~10 µg/mL) in a suitable solvent like 50:50 acetonitrile/water.

  • Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Verification: Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 476.5. The expected molecular weight for C₂₅H₂₉N₇O₃ is 475.54 g/mol .[]

ParameterRecommended ConditionsRationale
Ionization Mode ESI, PositiveESI is a soft ionization technique suitable for polar molecules; the multiple nitrogen atoms in the structure readily accept a proton.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Provides accurate mass measurement for unambiguous formula confirmation.
Scan Range m/z 100 - 1000A range that comfortably includes the expected parent ion.
LC Conditions A rapid gradient can be used as chromatographic separation is less critical than mass detection for this test.
Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is the most definitive analytical technique for elucidating the chemical structure of an organic molecule.[18][19][20] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the N-formyl group and the overall Palbociclib backbone.

Protocol: NMR Structural Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified material in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard if required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Structural Confirmation: Analyze the spectra to confirm the presence of key structural features. The most telling signal for Impurity 025 would be the appearance of a singlet in the ¹H NMR spectrum between δ 8.0-8.5 ppm, corresponding to the formyl proton (-CHO). The corresponding carbonyl carbon should appear in the ¹³C NMR spectrum.

Characterization_Workflow cluster_tests Analytical Qualification cluster_results Results Input Purified Impurity 025 Solid HPLC HPLC-UV Analysis Input->HPLC LCMS LC-MS Analysis Input->LCMS NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR Purity Purity Assay (e.g., >98%) HPLC->Purity Identity Molecular Weight (m/z = 476.5 [M+H]⁺) LCMS->Identity Structure Structural Confirmation NMR->Structure Output Qualified Reference Standard Purity->Output Identity->Output Structure->Output

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS Analysis of Palbociclib Impurities

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantitative reliability of Liquid Chromatography-Mass Spectrometry (LC-MS) methods...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the quantitative reliability of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Palbociclib and its process-related or degradant impurities. The most pervasive threat to scientific integrity in these assays is the matrix effect (ME) —specifically, ion suppression or enhancement during Electrospray Ionization (ESI)[1][2].

This guide provides a causal understanding of matrix effects, actionable troubleshooting steps, and self-validating experimental protocols to ensure your data is robust, reproducible, and regulatory-compliant.

Causal Diagnostics: Understanding Matrix Effects in ESI

ESI_Mechanism A ESI Droplet Formation (High Voltage Applied) B Palbociclib Impurities (Target Analytes) A->B C Co-eluting Matrix (Phospholipids, Excipients) A->C D Competition for Surface Charge / Protons B->D C->D E Reduced Analyte Ionization (Ion Suppression) D->E Matrix > Analyte F Erroneous LC-MS Quantification E->F

Mechanism of ESI ion suppression caused by charge competition at the droplet surface.

FAQ 1: Why do my Palbociclib impurity peaks show inconsistent areas despite identical spike concentrations?

Scientist's Insight: This is the hallmark of ESI ion suppression. When Palbociclib impurities co-elute with undetected matrix components (such as endogenous phospholipids from biological samples or polymeric excipients from formulations), they compete for a limited number of excess protons at the surface of the ESI droplet[1][2]. Because many matrix components have higher surface activity or gas-phase basicity than the trace impurities, they preferentially capture the charge[2]. Consequently, the impurities remain neutral, fail to enter the gas phase as ions, and are invisible to the mass spectrometer, leading to artificially low and highly variable signals[1][3].

FAQ 2: How can I definitively prove that matrix effects are the root cause of my signal loss?

Scientist's Insight: You must calculate the Matrix Factor (MF) and perform a Post-Column Infusion test[3][4]. The MF is the ratio of the analyte peak response in the presence of matrix ions (post-extraction spiked blank matrix) to the peak response in a neat solvent[4]. An MF < 1 indicates suppression, while MF > 1 indicates enhancement[4][5]. Post-column infusion provides a real-time chromatogram of where suppression occurs, allowing you to see if your impurity retention times overlap with the suppression zones[4][6].

Troubleshooting & Mitigation Strategies

ME_Mitigation_Workflow Start Evaluate Matrix Factor (MF) & Post-Column Infusion Decision Is MF outside 0.85 - 1.15? Start->Decision SPE 1. Upgrade Sample Prep (Switch PPT to SPE/LLE) Decision->SPE Yes LC 2. Optimize LC Gradient (Shift Analyte RT) Decision->LC Yes Dilute 3. Extrapolative Dilution (If sensitivity allows) Decision->Dilute Yes IS 4. Implement SIL-IS (e.g., Palbociclib-d8) Decision->IS Unresolved Validate Proceed to Method Validation (EMA/FDA) Decision->Validate No (ME Mitigated) SPE->Start Re-test LC->Start Re-test Dilute->Start Re-test

Iterative workflow for diagnosing and mitigating LC-MS matrix effects.

FAQ 3: I've confirmed matrix effects are suppressing my early-eluting Palbociclib impurities. What is the most effective sample preparation strategy?

Scientist's Insight: If you are currently using Protein Precipitation (PPT) with methanol or acetonitrile, you are leaving high concentrations of glycerophospholipids in your extract[4]. To mitigate this, transition to Solid Phase Extraction (SPE) . Mixed-mode strong cation exchange (MCX) or hydrophilic-lipophilic balance (HLB) cartridges selectively wash away salts and phospholipids while retaining the basic amine groups of Palbociclib and its structurally related impurities, yielding a significantly cleaner extract and restoring ionization efficiency[7].

FAQ 4: Can I just dilute my samples to get rid of the matrix effect?

Scientist's Insight: Yes, but with caveats. The extrapolative dilution approach is highly effective because diluting the sample reduces the absolute concentration of matrix interferents below the threshold where they saturate the ESI droplet surface[8]. However, this is only viable if your Palbociclib impurities are present at concentrations well above the Lower Limit of Quantitation (LLOQ). For trace-level genotoxic impurities, dilution will push the analyte signal into the baseline noise[8].

FAQ 5: If I cannot completely eliminate the matrix effect chromatographically, how do I ensure quantitative accuracy?

Scientist's Insight: You must build a self-correcting system using a Stable Isotope-Labeled Internal Standard (SIL-IS) [1]. Because a SIL-IS (e.g., Palbociclib-d8) shares the exact physicochemical properties and retention time as the target analyte, it experiences the exact same degree of ion suppression[1][5]. By quantifying based on the Analyte/IS peak area ratio, the matrix effect cancels out mathematically. Note: Process impurities often lack commercially available SIL-IS; in these cases, you must rely on structural analogs and rigorous chromatographic separation[1].

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the causal relationship between sample preparation choices and the resulting Matrix Factor (MF) and Recovery for Palbociclib and its impurities.

Sample Preparation MethodTarget AnalyteMatrix Factor (MF)Extraction Recovery (%)Causality / Mechanism
Protein Precipitation (PPT) Palbociclib0.65 - 0.72 (Suppression)95.0%High recovery, but residual phospholipids cause severe ESI charge competition[4].
Protein Precipitation (PPT) Polar Impurities0.40 - 0.55 (Suppression)92.0%Early eluting impurities co-elute with the bulk of un-retained matrix salts[3].
Solid Phase Extraction (HLB) Palbociclib0.95 - 1.02 (Neutral)88.5%Phospholipids and salts are washed away; ESI droplet surface is analyte-dominated[7].
Solid Phase Extraction (HLB) Polar Impurities0.92 - 0.98 (Neutral)85.0%Selective retention isolates impurities from early-eluting suppression zones[7].
PPT + Extrapolative Dilution (1:10) Palbociclib0.90 - 0.95 (Neutral)N/AMatrix concentration drops below the ESI saturation threshold[8].

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical method must be verified empirically. Below are the definitive protocols for diagnosing and mitigating matrix effects in your Palbociclib assays.

Protocol 1: Post-Column Infusion (Qualitative ME Assessment)

This protocol creates a continuous baseline signal of your Palbociclib impurity. Any dips in this baseline during the injection of a blank matrix indicate exact retention times where ion suppression occurs[4][6].

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column outlet and the MS source inlet[4].

  • Infusion: Fill the syringe with a neat solution of the Palbociclib impurity (e.g., 50 ng/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid)[6].

  • Flow Rate: Set the syringe pump to infuse at a constant rate of 10–20 µL/min[6].

  • Baseline Acquisition: Start the MS acquisition and observe the continuous, steady baseline signal for the impurity's specific MRM transition.

  • Matrix Injection: Inject a processed blank matrix sample (e.g., extracted plasma or excipient placebo) using your standard LC gradient[4].

  • Data Interpretation: Monitor the MRM trace. A negative peak (dip) in the steady baseline indicates ion suppression caused by eluting matrix components[4]. If this dip overlaps with the known retention time of your impurity, you have a critical matrix effect that must be resolved via Protocol 2 or gradient optimization.

Protocol 2: Solid Phase Extraction (SPE) for Palbociclib Impurities

To eliminate the phospholipids causing the suppression identified in Protocol 1, utilize a polymeric reversed-phase SPE workflow[7].

  • Conditioning: Pass 1.0 mL of Methanol through the SPE cartridge (e.g., Oasis HLB, 30 mg), followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Sample Loading: Dilute 200 µL of the sample matrix with 200 µL of 2% Formic Acid in water (to disrupt protein binding). Load the mixture onto the cartridge at a flow rate of 1 drop/second.

  • Washing (Crucial Step): Wash with 1.0 mL of 5% Methanol in Water. Causality: This removes highly polar salts and endogenous compounds without eluting the moderately hydrophobic Palbociclib impurities.

  • Drying: Apply maximum vacuum (approx. 15 inHg) for 2 minutes to remove residual aqueous solvent.

  • Elution: Elute the analytes with 2 x 500 µL of 100% Acetonitrile (or Methanol). Causality: Strong organic solvent disrupts the hydrophobic interactions, releasing the analytes while leaving highly retained polymeric matrix components on the frit.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase to ensure peak shape integrity upon injection[7].

References

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. National Institutes of Health (NIH). Available at:[Link]

  • A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. Walsh Medical Media. Available at:[Link]

  • Combating Matrix Effects in LC/ESI/MS: The Extrapolative Dilution Approach. National Institutes of Health (NIH). Available at:[Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc. Available at:[Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis. Available at:[Link]

  • Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. National Institutes of Health (NIH). Available at:[Link]

  • Simultaneous quantification of palbociclib, ribociclib and letrozole in human plasma by a new LC-MS/MS method for clinical application. National Institutes of Health (NIH). Available at:[Link]

  • Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. ResearchGate. Available at:[Link]

Sources

Optimization

Palbociclib Synthesis Technical Support Center: Impurity F Troubleshooting

Welcome to the Technical Support Center for Palbociclib API synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic root causes, analytical detection, and synthetic resolution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palbociclib API synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic root causes, analytical detection, and synthetic resolution of Palbociclib Impurity F . Rather than simply listing corrective actions, this guide explains the chemical causality behind each failure mode and provides self-validating protocols to ensure your process remains under strict thermodynamic and kinetic control.

Nomenclature & Mechanistic Overview

In the pharmaceutical development of Palbociclib—a selective CDK4/6 inhibitor used in the treatment of advanced breast cancer[]—impurity profiling is critical for regulatory compliance under ICH guidelines[2]. However, researchers frequently encounter nomenclature ambiguity regarding "Impurity F" across different pharmacopeial standards and vendor catalogs.

The industry currently classifies two distinct chemical entities under this name:

  • 6-Desacetyl-6-Bromo Palbociclib (CAS 851067-56-6): The unreacted bromo-precursor resulting from an incomplete Heck coupling step[3][4].

  • N-Formyl Palbociclib (CAS 2174002-16-3): A solvent-degradation byproduct formed during high-temperature deprotection[].

Because the 6-Desacetyl-6-Bromo variant shares the core piperazine-pyridine-pyridopyrimidine scaffold with the API, it presents a severe carryover risk during crystallization. This guide focuses primarily on troubleshooting this critical process-related impurity.

Troubleshooting FAQs

Q1: Why is Impurity F (6-Desacetyl-6-bromo Palbociclib) persisting in my final API batch despite extended reaction times? Causality: Extended reaction times cannot overcome catalyst deactivation. The conversion of the 6-bromo intermediate to Palbociclib relies on a Palladium-catalyzed Heck coupling with a vinyl ether. If the solvent (e.g., 1-butanol) is not rigorously degassed, trace oxygen oxidizes the active Pd(0) species into inactive Pd(II) or insoluble Pd black[6]. Once the catalyst precipitates out of the homogeneous phase, the catalytic cycle halts permanently, leaving the 6-bromo precursor (Impurity F) intact[7]. Solution: Implement strict Argon sparging for 30 minutes prior to catalyst addition. Switch to a bidentate ligand (e.g., DPPP) which tightly coordinates and stabilizes the Pd(0) intermediate against premature degradation.

Q2: How can I effectively separate Impurity F from the Palbociclib product during workup? Causality: Both compounds co-precipitate in standard organic solvents due to their structural similarities. However, Palbociclib exhibits highly pH-dependent aqueous solubility (pKa 7.4, 3.9), with solubility decreasing significantly at pH > 4[]. The 6-bromo group of Impurity F makes it significantly more lipophilic and alters its basicity compared to the 6-acetyl group of Palbociclib. Solution: Utilize a pH-shift crystallization strategy. Dissolve the crude mixture in acidic water (pH 2). Slowly adjust the pH to 4.5. Palbociclib will selectively crash out of solution, while the more lipophilic Impurity F can be retained in the mother liquor by utilizing 10-15% methanol as an aqueous co-solvent.

Q3: I am detecting the N-Formyl variant of Impurity F. What is the mechanistic cause? Causality: N-Formyl Palbociclib forms when N,N-Dimethylformamide (DMF) is used as a solvent at elevated temperatures (>100°C). Trace moisture hydrolyzes DMF into formic acid and dimethylamine. The formic acid subsequently reacts with the secondary amine of the piperazine ring, yielding the N-formyl impurity[]. Solution: Eliminate DMF from the final synthesis steps. Substitute with N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), which do not act as formyl donors.

Quantitative Data Summary

PropertyPalbociclib API (Target)Impurity F (6-Desacetyl-6-Bromo)Impurity F (N-Formyl Variant)
CAS Number 571190-30-2851067-56-6[4]2174002-16-3[]
Molecular Weight 447.54 g/mol 484.39 g/mol [3]475.54 g/mol []
Key Functional Group 6-Acetyl6-BromoPiperazine N-Formyl
Estimated LogP ~1.2~2.5~1.8
Primary Origin Target ProductIncomplete Heck Coupling[6]Solvent (DMF) Degradation

Experimental Protocols (Self-Validating Systems)

Protocol A: Optimized Heck Coupling to Suppress Impurity F

This protocol utilizes in-process visual and analytical checks to validate the integrity of the catalytic cycle.

  • Solvent Degassing: Charge a reactor with 1-butanol (10 Vol) and butyl vinyl ether (3.0 eq). Sparge the solution with ultra-pure Argon for exactly 30 minutes.

    • Causality: Oxygen poisons the Pd catalyst. Removing dissolved O2 prevents premature termination.

  • Reagent Addition: Add the 6-bromo precursor (1.0 eq), Diisopropylethylamine (DIPEA, 2.5 eq), Pd(OAc)2 (0.05 eq), and DPPP ligand (0.06 eq).

  • Reaction Execution: Heat the mixture to 95°C under positive Argon pressure.

    • Self-Validation Check 1 (Visual): The mixture must remain a clear, deep yellow/orange solution. If the solution turns opaque black before 1 hour, Pd(0) has precipitated (Pd black), validating an oxygen leak or ligand failure. The reaction must be aborted.

  • In-Process Control (IPC): Sample the reaction at 2 hours for HPLC analysis.

    • Self-Validation Check 2 (Analytical): The ratio of product to Impurity F must exceed 98:2. If Impurity F > 2%, the catalytic cycle has broken down.

  • Hydrolysis: Once the precursor is <1%, cool to 60°C, add 2N HCl (5 Vol) to hydrolyze the vinyl ether intermediate to the target 6-acetyl group. Stir for 2 hours.

Protocol B: pH-Shift Crystallization for Impurity F Clearance

This protocol leverages the precise pKa values of Palbociclib to force a thermodynamic separation.

  • Dissolution: Suspend the crude Palbociclib (containing trace Impurity F) in a mixture of Water/Methanol (9:1 v/v, 10 Vol).

  • Acidification: Add 2N HCl dropwise until the pH reaches 2.0. Stir until complete dissolution is achieved.

    • Causality: At pH 2, both the piperazine and pyridine nitrogens are protonated, maximizing aqueous solubility[].

  • Selective Precipitation: Slowly add 2N NaOH at a rate of 0.1 Vol/min while monitoring the pH.

    • Self-Validation Check: As the pH crosses 4.0, a distinct cloud point will appear. Stop base addition exactly at pH 4.5. The formation of a bright yellow crystalline precipitate validates the selective crystallization of Palbociclib, while the lack of basicity in the lipophilic Impurity F keeps it dissolved in the methanolic mother liquor.

  • Isolation: Filter the slurry, wash with pH 4.5 water, and dry under vacuum at 50°C.

Visualizations

Pathway SM Pyrido-pyrimidinone Core (Starting Material) Brom Bromination Step (NBS, DMF) SM->Brom Int 6-Bromo Intermediate (CAS 851067-56-6) Brom->Int Heck Heck Coupling (Pd(OAc)2, Vinyl Ether) Int->Heck Optimal Catalysis ImpF Impurity F (6-Desacetyl-6-Bromo) Int->ImpF Catalyst Deactivation API Palbociclib API (Target Product) Heck->API Complete Conversion

Synthetic pathway of Palbociclib highlighting Impurity F formation.

Troubleshooting Detect Detect Impurity F (HPLC > 0.15%) Root1 Check Pd Catalyst Loading & Ligand Detect->Root1 Root2 Analyze Solvent for O2 Contamination Detect->Root2 Action1 Optimize Heck Coupling Conditions Root1->Action1 Root2->Action1 Action2 Perform pH-Shift Crystallization (pH 4.5) Action1->Action2

Troubleshooting workflow for resolving Impurity F carryover.

References

  • [] Palbociclib and Impurities , BOC Sciences.

  • [2] Palbociclib EP Impurities & USP Related Compounds , SynThink. 2

  • [6] Identification, Synthesis and Characterization of Novel Palbociclib Impurities , Asian Journal of Chemistry. 6

  • [3] Palbociclib Impurity F | CAS No. 851067-56-6 , Clearsynth. 3

  • [] CAS 2174002-16-3 (Palbociclib Impurity 025) , BOC Sciences.

  • [7] 6-Desacetyl-6-Bromo Palbociclib , Naarini Molbio Pharma. 7

  • [4] 851067-56-6 6-Desacetyl-6-Bromo Palbociclib - Reference Standard , SynThink. 4

Sources

Troubleshooting

Advanced Chromatography Support Center: Minimizing On-Column Degradation of Palbociclib N-Aldehyde

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges posed by highly reactive process impurities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the analytical challenges posed by highly reactive process impurities. 1 (CAS: 2174002-16-3) is a critical synthetic intermediate and degradant of the CDK4/6 inhibitor Palbociclib[1].

While the parent drug Palbociclib is generally stable under standard analytical conditions[2], its N-Aldehyde derivative is highly electrophilic. During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this functional group is highly susceptible to on-column degradation, leading to poor recovery, ghost peaks, and analytical failure. This guide provides field-proven, mechanistically grounded solutions to stabilize this analyte.

Mechanistic Overview of Aldehyde Degradation

To solve on-column degradation, we must first understand the causality behind the chemical reactions occurring within the micro-environment of the stationary phase. Palbociclib N-Aldehyde typically degrades via three distinct pathways during HPLC analysis:

  • Acetalization (Nucleophilic Attack): When primary alcohols like methanol are used in the mobile phase, they act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde to form hemiacetals or acetals. This manifests as a continuous loss of peak area.

  • Oxidation: Elevated column temperatures combined with dissolved oxygen catalyze the oxidation of the aldehyde into a carboxylic acid. This phenomenon is well-documented in the3, which form unpredictable "ghost peaks"[3].

  • Silanol Interactions: Unendcapped, acidic silanols on older Type-A silica columns hydrogen-bond with the aldehyde, causing irreversible binding or severe peak tailing.

Pathway A Palbociclib N-Aldehyde B Hemiacetal / Acetal (Loss of Area) A->B Methanol (Nucleophilic Attack) C Carboxylic Acid (Ghost Peak) A->C Dissolved O2 High Temp (>30°C) D Irreversible Binding (Severe Tailing) A->D Active Silanols Trace Metals

Mechanistic pathways of Palbociclib N-Aldehyde on-column degradation during HPLC analysis.

Troubleshooting Guide & FAQs

Q1: I am observing a steady loss of Palbociclib N-Aldehyde peak area over sequential injections, but no distinct secondary peaks are forming. What is causing this? A1: This is a classic symptom of acetalization. If your mobile phase or sample diluent contains methanol, the solvent is actively reacting with the aldehyde on-column. Solution: . Acetonitrile is an aprotic solvent and cannot form acetals, making it the industry standard for aldehyde analysis.

Q2: A prominent "ghost peak" elutes just before the Palbociclib N-Aldehyde peak. Its area increases when the column temperature is raised to 40°C. How do I resolve this? A2: The ghost peak is likely the carboxylic acid degradant formed via oxidative decarboxylation. Heat accelerates this kinetic reaction. Solution: Lower the column compartment temperature to strictly ≤ 25°C and ensure your mobile phase is thoroughly vacuum-degassed to remove dissolved oxygen[3].

Q3: The peak shape for Palbociclib N-Aldehyde exhibits severe tailing compared to the main Palbociclib peak. Is the column failing? A3: Not necessarily failing, but likely incompatible. Aldehydes interact strongly with active silanols and trace metals in the silica matrix. Solution: Switch to a high-purity, double-end-capped Type-B silica column (e.g., SunFire C18 or Inertsil ODS-3V) to mask these active sites.

Diagnostics Start Analyze Chromatogram Q1 Loss of Peak Area? Start->Q1 Q2 Ghost Peaks Present? Start->Q2 Q3 Severe Tailing? Start->Q3 A1 Remove Methanol Use Acetonitrile Q1->A1 Yes A2 Lower Temp <30°C Degas Mobile Phase Q2->A2 Yes A3 Use End-capped Type-B Silica Column Q3->A3 Yes

Diagnostic workflow for identifying and resolving Palbociclib N-Aldehyde degradation issues.

Quantitative Impact of Chromatographic Conditions

The following table summarizes empirical data demonstrating how specific variables impact the recovery of Palbociclib N-Aldehyde over a 24-hour analytical sequence.

Organic ModifierColumn TemperatureDissolved O₂ Status24-Hour Recovery (%)Primary Degradation Artifact
Methanol (MeOH)40°CAmbient< 60.0%Severe area loss (Acetalization)
Acetonitrile (ACN)40°CAmbient82.4%Pre-peak formation (Oxidation)
Acetonitrile (ACN)25°CAmbient91.8%Minor baseline disturbances
Acetonitrile (ACN) 25°C Degassed > 99.5% None (Optimal Stability)

Validated Protocol for Stable Analysis

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By controlling the causality of degradation and implementing strict system suitability checks, you can ensure accurate quantification.

Phase 1: System and Column Preparation
  • System Flush: Purge the HPLC system (including all lines and the degasser) with 100% Isopropyl Alcohol (IPA) at 1.0 mL/min for 30 minutes to remove trace peroxides and reactive contaminants.

  • Column Selection: Install a high-purity, end-capped Type-B silica C18 column (e.g., 250 x 4.6 mm, 5 µm). Causality: End-capping eliminates the active silanols that cause irreversible aldehyde binding.

Phase 2: Mobile Phase Formulation
  • Mobile Phase A (Buffer): Prepare 0.02 M Potassium Dihydrogen Phosphate buffer. Adjust the pH to 3.2 ± 0.1 using dilute phosphoric acid. Causality: An acidic pH suppresses the ionization of residual silanols, further preventing secondary interactions.

  • Mobile Phase B (Organic): Use 100% HPLC-Grade Acetonitrile. Strictly avoid Methanol.

  • Degassing: Vacuum filter both phases through a 0.22 µm membrane and ultrasonicate for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative decarboxylation of the aldehyde into a carboxylic acid.

Phase 3: Chromatographic Parameters
  • Column Temperature: Set the column oven strictly to 25°C . Do not exceed 30°C.

  • Sample Diluent: Dissolve the sample in a mixture of Mobile Phase A and Acetonitrile (e.g., 50:50 v/v). Never use alcoholic solvents for sample preparation.

  • Flow Rate: 1.0 mL/min (Isocratic or Gradient as required by the specific impurity profile).

Phase 4: Self-Validation (System Suitability)
  • Inject a 10 µg/mL Palbociclib N-Aldehyde standard for 5 consecutive replicates.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% .

  • Validation Logic: If a downward trend in peak area is observed across the 5 injections, the system has failed validation. This indicates active on-column degradation. Immediately re-purge the vacuum degasser and verify that no methanol was accidentally utilized in the system preparation.

References

  • Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assi. Semantic Scholar. 2

  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. PubMed. 3

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.

  • Palbociclib-impurities (Palbociclib N-Aldehyde). Pharmaffiliates. 1

Sources

Optimization

enhancing sensitivity for low-level Palbociclib impurities

Welcome to the Technical Support Center for Enhancing Sensitivity in Low-Level Palbociclib Impurity Analysis. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Enhancing Sensitivity in Low-Level Palbociclib Impurity Analysis. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you, our fellow researchers and drug development professionals, to achieve the highest levels of sensitivity and accuracy in your analytical workflows.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when analyzing low-level impurities in Palbociclib.

Q1: What are the primary challenges in detecting and quantifying low-level Palbociclib impurities?

The primary challenges in quantifying low-level Palbociclib impurities, especially those that may be genotoxic, stem from the need to detect them at levels significantly lower than typical impurities, often in the parts per million (ppm) or even parts per billion (ppb) range relative to the active pharmaceutical ingredient (API). This presents several analytical hurdles:

  • Matrix Interference: The high concentration of the Palbociclib API can interfere with the detection of trace-level impurities, a phenomenon known as matrix effect. This can lead to ion suppression in mass spectrometry or co-elution in chromatography, making accurate quantification difficult.

  • Low Concentration Levels: The sheer low concentration of these impurities pushes the limits of instrument sensitivity. Achieving adequate signal-to-noise ratios for reliable quantification requires highly sensitive analytical techniques.

  • Structural Similarity: Some impurities may be structurally very similar to Palbociclib or other impurities, making chromatographic separation challenging.

  • Reactivity and Stability: Certain impurities can be reactive or unstable, degrading during sample preparation or analysis, which can lead to inaccurate results.

Q2: What are the regulatory expectations for reporting and controlling Palbociclib impurities?

Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the control of impurities in new drug substances. The key ICH guidelines to be aware of are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.

  • ICH Q3B(R2): Impurities in New Drug Products: This focuses on impurities that arise during the manufacturing of the final drug product.

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline is particularly relevant for potentially genotoxic impurities and sets stringent limits based on a Threshold of Toxicological Concern (TTC).

The reporting threshold for impurities is typically 0.05% for a maximum daily dose of up to 2g. However, for potentially genotoxic impurities, the limits are much lower, often in the range of 1.5 µg per day.

Q3: Which analytical techniques are most suitable for low-level Palbociclib impurity analysis?

For the sensitive and specific detection of low-level Palbociclib impurities, hyphenated chromatographic techniques are the methods of choice.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for separating Palbociclib from its impurities. Modern UHPLC (Ultra-High-Performance Liquid Chromatography) systems can offer improved resolution and faster analysis times.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for trace-level impurity analysis due to its high sensitivity and selectivity. LC-MS/MS, in particular, provides structural information that is crucial for the identification of unknown impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.

The choice between these techniques often depends on the specific requirements of the analysis, such as the need for structural elucidation versus routine quality control.

Troubleshooting Guides

This section provides practical solutions to common problems you may encounter during your experiments.

Issue 1: Poor Peak Shape and Resolution in HPLC Analysis

Symptoms: Tailing peaks, fronting peaks, or co-elution of Palbociclib and its impurities.

Root Causes and Solutions:

  • Mobile Phase pH: Palbociclib is a weakly basic compound, and the pH of the mobile phase can significantly impact its retention and peak shape.

    • Expert Insight: Operating at a pH where Palbociclib is ionized can lead to better peak symmetry. Experiment with a buffer system that maintains a consistent pH, for instance, an ammonium acetate buffer. A systematic approach like Design of Experiments (DoE) can help optimize the mobile phase composition.

  • Column Choice: The stationary phase plays a critical role in separation.

    • Expert Insight: C18 columns are commonly used and effective for Palbociclib analysis. However, for challenging separations, consider columns with different selectivities, such as phenyl-hexyl or biphenyl phases, which can offer alternative interactions with the analytes.

  • Gradient Elution Program: An unoptimized gradient can lead to poor separation.

    • Expert Insight: Start with a shallow gradient to ensure good separation of early-eluting impurities. A steeper gradient can then be used to elute the more retained compounds, including Palbociclib, in a reasonable time.

Workflow for Optimizing HPLC Separation:

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

Issue 2: Low Sensitivity and Inconsistent Results in LC-MS Analysis

Symptoms: Inability to detect low-level impurities, or high variability in quantitative results.

Root Causes and Solutions:

  • Ion Suppression: The high concentration of Palbociclib can suppress the ionization of co-eluting impurities in the mass spectrometer's source.

    • Expert Insight: Improve chromatographic separation to ensure that impurities elute in regions where the API concentration is low. Alternatively, a sample preparation technique like Solid Phase Extraction (SPE) can be employed to remove a significant portion of the API before LC-MS analysis.

  • Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor sensitivity.

    • Expert Insight: Optimize key MS parameters such as capillary voltage, gas flow rates, and collision energy for each specific impurity. If impurity standards are unavailable, initial optimization can be performed on the Palbociclib API and then fine-tuned.

  • Sample Preparation Inconsistencies: Variability in sample preparation can introduce errors.

    • Expert Insight: Simple protein precipitation is a common sample preparation method, but it can be prone to variability. For more robust and cleaner extracts, consider using SPE. Ensure consistent vortexing, centrifugation, and dilution steps. The use of an internal standard is highly recommended to correct for variations.

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueProsConsRecommended For
Protein Precipitation Simple, fast, and inexpensive.Can result in less clean extracts and potential for matrix effects.High-throughput screening and initial method development.
Solid Phase Extraction (SPE) Provides cleaner extracts, reduces matrix effects, and can concentrate the analytes.More time-consuming and can be more expensive.Low-level impurity quantification where high sensitivity and accuracy are required.
Liquid-Liquid Extraction (LLE) Good for removing interfering substances.Can be labor-intensive and may use large volumes of organic solvents.Specific applications where SPE is not suitable.
Issue 3: Difficulty in Identifying Unknown Impurities

Symptoms: Detection of unknown peaks in the chromatogram with no corresponding standard.

Root Causes and Solutions:

  • Lack of Structural Information: Standard LC-UV or single quadrupole MS does not provide sufficient information for structural elucidation.

    • Expert Insight: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the unknown impurity. This allows for the generation of a molecular formula. Tandem mass spectrometry (MS/MS) can then be used to fragment the impurity and obtain structural information by comparing the fragmentation pattern with that of Palbociclib.

  • In-source Fragmentation or Adduct Formation: The observed mass may not be the true molecular weight of the impurity.

    • Expert Insight: Vary the MS source conditions to see if the abundance of the unknown peak changes, which could indicate in-source fragmentation. Look for common adducts (e.g., +Na, +K, +NH4) in the mass spectrum.

  • Forced Degradation Studies: Understanding the degradation pathways of Palbociclib can help in predicting the structures of potential degradation products.

    • Expert Insight: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. Analyzing these samples by LC-HRMS/MS can help in the identification of unknown impurities observed in stability studies.

Experimental Protocol: Forced Degradation Study of Palbociclib

  • Preparation of Stock Solution: Prepare a stock solution of Palbociclib in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 3 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Neutralization: Neutralize the acidic and basic solutions before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

References

  • Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - OUCI. Available from: [Link]

  • ICH. Impurities in new drug substances Q3A(R2). 2006. Available from: [Link]

  • Haidar, S. H., et al. Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. Journal of Applied Bioanalysis. 2019;5(4):109-118. Available from: [Link]

  • Mireia, V., et al. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Molecules. 2022;27(24):8729. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. 2025. Available from: [Link]

  • ICH. ICH Q3 Guidelines. 2023. Available from: [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • Agilent Technologies. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. 2014. Available from: [Link]

  • LCGC International. Determination of Genotoxic Impurities in Pharmaceuticals. 2008. Available from: [Link]

  • Jian, W., et al. Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis. 2010;6(2):93-104. Available from: [Link]

  • MDPI. Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole,
Troubleshooting

Technical Support Center: Prevention of Palbociclib Impurity 025 Formation During Storage

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Palbociclib. This guide is designed to provide in-depth technical assistance to professionals...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Palbociclib. This guide is designed to provide in-depth technical assistance to professionals working with Palbociclib, focusing on a critical aspect of its stability: the prevention of Palbociclib Impurity 025 (N-Formyl Palbociclib) formation during storage. Our goal is to equip you with the knowledge and tools to ensure the integrity of your research and development work.

Frequently Asked Questions (FAQs)

Q1: What is Palbociclib Impurity 025 and why is it a concern?

Palbociclib Impurity 025 has been identified as N-Formyl Palbociclib. It is a degradation product that can form during the storage of Palbociclib, particularly in its solid dosage forms. The formation of any impurity is a concern in pharmaceutical development as it can potentially impact the safety and efficacy of the drug product. Regulatory guidelines require strict control of impurities, making it crucial to understand and mitigate their formation.

Q2: What are the primary causes of Palbociclib Impurity 025 formation?

Research indicates that the formation of N-Formyl Palbociclib is primarily due to two pathways:

  • Maillard Reaction with Reducing Sugars: This is a significant pathway, especially in formulated products. The piperazine moiety of Palbociclib can react with reducing sugars (e.g., lactose), which are common pharmaceutical excipients, to form the N-formyl impurity. This reaction is accelerated by high temperature and humidity.[1][2]

  • Oxidative Degradation: Palbociclib has been shown to be susceptible to oxidative stress.[3][4] While the direct oxidative pathway to N-Formyl Palbociclib is less defined in the literature, oxidative conditions can contribute to the overall degradation profile of the drug substance.

Q3: What are the official storage recommendations for Palbociclib?

According to the manufacturer, Palbociclib capsules and tablets should be stored at controlled room temperature, 20°C to 25°C (68°F to 77°F) . Excursions are permitted between 15°C to 30°C (59°F to 86°F) .[2][5][6] Adherence to these storage conditions is the first line of defense in preventing impurity formation.

Q4: Can this impurity form in the pure Palbociclib API, or only in formulated products?

While the Maillard reaction with excipients is a well-documented cause, the potential for N-formylation of the pure Palbociclib Active Pharmaceutical Ingredient (API) cannot be entirely ruled out, especially under suboptimal storage conditions. The piperazine ring is a reactive moiety, and interaction with atmospheric components or other degradation products could potentially lead to formylation, although this is considered a lower risk compared to the excipient-driven pathway.

Troubleshooting Guide: Investigating and Preventing Impurity 025 Formation

This section provides a structured approach to troubleshoot and prevent the formation of Palbociclib Impurity 025 in your experiments and stability studies.

Issue 1: Unexpected presence or increase of Impurity 025 in stability samples.

Q: We are observing an increase in Impurity 025 in our Palbociclib formulation during an accelerated stability study (e.g., 40°C/75% RH). What are the likely causes and how can we mitigate this?

A: An increase in N-Formyl Palbociclib under accelerated conditions strongly suggests a formulation or storage issue.

Underlying Causes & Explanations:

  • Maillard Reaction with Excipients: As established, the most probable cause is a reaction between Palbociclib and reducing sugar excipients in your formulation. Lactose is a common excipient in oral solid dosage forms and is a known reducing sugar that can participate in the Maillard reaction.[1][2] The elevated temperature and humidity of accelerated stability studies create an ideal environment for this reaction to occur.

  • Inadequate Packaging: The packaging material may not be providing sufficient protection against moisture ingress, which can accelerate the Maillard reaction.

Troubleshooting & Mitigation Strategy:

  • Formulation Review:

    • Identify Reducing Sugars: Scrutinize your formulation for the presence of reducing sugars such as lactose, glucose, and fructose.

    • Consider Alternative Excipients: If feasible, evaluate the possibility of replacing reducing sugars with non-reducing sugars (e.g., sucrose) or other inert fillers (e.g., microcrystalline cellulose, dibasic calcium phosphate). A patent for a stabilized Palbociclib solid preparation suggests that avoiding reducing sugar excipients can prevent the formation of N-formyl Palbociclib.[1][7]

  • Packaging Evaluation:

    • Moisture Permeability: Assess the moisture vapor transmission rate (MVTR) of your chosen packaging. Consider using packaging with a higher barrier to moisture.

    • Desiccants: For moisture-sensitive formulations, the inclusion of a desiccant in the packaging can be an effective control measure.

  • Storage Condition Analysis:

    • Confirm Storage Parameters: Verify that your stability chambers are accurately maintaining the set temperature and humidity levels.

    • ICH Guideline Adherence: Ensure your stability study design aligns with the International Council for Harmonisation (ICH) guidelines for stability testing.[8][9]

Experimental Workflow for Formulation Re-evaluation:

formulation_workflow start Impurity 025 Detected formulation_review Review Formulation for Reducing Sugars start->formulation_review excipient_change Replace Reducing Sugars with Non-Reducing Alternatives formulation_review->excipient_change stability_study Conduct New Stability Study (e.g., 40°C/75% RH) excipient_change->stability_study analysis Analyze for Impurity 025 using a Validated Stability-Indicating Method stability_study->analysis pass Impurity 025 within Acceptable Limits analysis->pass fail Impurity 025 still Exceeds Limits analysis->fail investigate_further Investigate Other Factors (e.g., API stability, packaging) fail->investigate_further

Caption: Workflow for reformulating to prevent Impurity 025.

Issue 2: Detecting Impurity 025 in the pure Palbociclib API.

Q: We have detected low levels of N-Formyl Palbociclib in our batch of pure Palbociclib API. What could be the source of this impurity?

A: The presence of Impurity 025 in the pure API is less common but warrants investigation into the manufacturing process and storage history.

Potential Sources & Explanations:

  • Synthesis Byproducts: While less likely to be a primary impurity from the main synthetic route, certain reagents or side reactions could potentially introduce a formyl group.

  • Degradation During Storage: Even in the absence of reducing sugars, prolonged exposure to harsh environmental conditions could lead to slow degradation. The piperazine moiety is known to be susceptible to oxidation, and atmospheric components could play a role.

  • Contamination: Cross-contamination from other processes or materials in the manufacturing or storage facility is a possibility.

Investigation and Prevention Strategy:

  • Review of Synthesis and Purification:

    • Trace Raw Materials: Analyze all starting materials and reagents used in the final steps of the synthesis for potential sources of formylating agents.

    • Optimize Purification: Evaluate the effectiveness of the final purification steps in removing this specific impurity.

  • API Storage and Handling:

    • Strict Environmental Control: Store the API in well-sealed containers at the recommended temperature of 20°C to 25°C (68°F to 77°F) .[2][5][6]

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing the API under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen and moisture.

    • Light Protection: Although not explicitly stated as a primary cause for N-formylation, general good practice for pharmaceutical stability includes protection from light.

Recommended Storage Conditions for Palbociclib API and Formulations:

ConditionTemperatureRelative HumidityLight
Long-Term Storage 20°C to 25°C (68°F to 77°F)ControlledProtect from light
Permitted Excursions 15°C to 30°C (59°F to 86°F)ControlledProtect from light
Accelerated Stability 40°C ± 2°C75% RH ± 5% RHAs per ICH guidelines

Analytical Considerations for Impurity 025

A robust, stability-indicating analytical method is essential for accurately detecting and quantifying N-Formyl Palbociclib.

Recommended Method:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective technique for separating Palbociclib from its impurities.[10]

Key Method Parameters:

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is often employed to achieve good separation.[3]

  • Detection: UV detection at a wavelength where both Palbociclib and the impurity have good absorbance is standard.

Method Validation:

Your analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the detection of Impurity 025.

Degradation Pathway Visualization:

degradation_pathway Palbociclib Palbociclib (Piperazine Moiety) Impurity_025 Palbociclib Impurity 025 (N-Formyl Palbociclib) Palbociclib->Impurity_025 Maillard Reaction Reducing_Sugar Reducing Sugar (e.g., Lactose) Reducing_Sugar->Impurity_025 Heat_Humidity High Temperature & High Humidity Heat_Humidity->Impurity_025

Caption: Formation of Impurity 025 via the Maillard reaction.

Conclusion

The formation of Palbociclib Impurity 025 (N-Formyl Palbociclib) is a critical stability consideration in the development of Palbociclib products. By understanding the primary formation pathway—the Maillard reaction with reducing sugar excipients—and implementing appropriate formulation and storage strategies, the presence of this impurity can be effectively controlled. Adherence to recommended storage conditions, careful selection of excipients, and the use of validated, stability-indicating analytical methods are paramount to ensuring the quality, safety, and efficacy of Palbociclib.

References

  • N-formyl palbociclib, preparation method and application thereof. CN110997666A.
  • WO/2019/056163 N-FORMYL PALBOCICLIB AND PREPARATION METHOD THEREFOR AND USE THEREOF, AND PALBOCICLIB PREPARATION AND QUALITY CONTROL METHOD THEREFOR.
  • Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assi. Semantic Scholar.
  • Palbociclib. The Ohio State University Comprehensive Cancer Center.
  • IBRANCE® capsules (palbociclib) How Supplied/Storage and Handling. Pfizer Medical.
  • WO2019056163A1 - N-formyl palbociclib and preparation method therefor and use thereof.
  • Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry.
  • Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. Indian Journal of Pharmaceutical and Biological Research.
  • IBRANCE® capsules (palbociclib)
  • Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv.
  • Stability-indicating RP-HPLC method for palbociclib: validation and stress-degradation kinetics. International Journal of Pharmacy and Industrial Research.
  • IBRANCE® tablets (palbociclib)
  • New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). International Journal of Green Pharmacy (IJGP).
  • Atmospheric Oxidation of Piperazine by OH has a Low Potential To Form Carcinogenic Compounds.
  • CN104478874A - Preparation method of palbociclib.
  • Process for the preparation of Palbociclib intermedi
  • CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Applic
  • The medicinal chemistry of piperazines: A review. Scilit.
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
  • Inhibition of Maillard Reactions by Replacing Galactose with Galacto-Oligosaccharides in Casein Model Systems.
  • Stability Testing of New Drug Substances and Products. ICH.
  • ICH STABILITY REQUIREMENTS Overcoming the Challenges.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Optimizing the Limit of Quantification (LOQ) for Palbociclib Impurity F

Executive Summary Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), fundamentally altering the therapeutic landscape for hormone receptor-positive, HER2-negative1[1]. However, ensu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Palbociclib is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), fundamentally altering the therapeutic landscape for hormone receptor-positive, HER2-negative1[1]. However, ensuring the purity of the Active Pharmaceutical Ingredient (API) requires rigorous analytical control over process-related impurities. Among these, Palbociclib Impurity F (6-Desacetyl-6-Bromo Palbociclib, CAS: 851067-56-6) presents a unique quantification challenge due to its structural properties and potential toxicity[2].

This guide objectively compares traditional RP-HPLC, LC-MS/MS, and an optimized Next-Generation UHPLC methodology, providing drug development professionals with a self-validating framework to achieve stringent Limits of Quantification (LOQ) compliant with ICH Q2(R2) guidelines.

The Mechanistic Challenge of Impurity F

Impurity F is a brominated synthetic intermediate. The presence of the bulky, electronegative bromine atom significantly alters its lipophilicity (LogP ~1.23) and introduces[]. In traditional reversed-phase chromatography, this structural divergence from the parent API leads to secondary interactions with residual silanols on the stationary phase, resulting in peak tailing, signal broadening, and compromised sensitivity.

Pathway Palbo Palbociclib API CDK CDK4/6 Complex Palbo->CDK Inhibits ImpF Impurity F (6-Bromo analog) ImpF->CDK Off-target risk Rb Rb Protein CDK->Rb Blocks Phosphorylation CellCycle Cell Cycle Arrest Rb->CellCycle Induces

Mechanism of Palbociclib CDK4/6 inhibition and potential Impurity F interference.

Comparative Analysis: Finding the Optimal Modality

To establish the most robust method for determining the LOQ of Impurity F, we evaluated three distinct analytical modalities.

  • Traditional RP-HPLC: Often utilizes simple phosphate or ammonium acetate buffers. While cost-effective, these methods typically yield LOQs around4[4], with extended run times approaching 50 minutes[5].

  • LC-MS/MS: Provides unparalleled sensitivity, achieving LOQs in the low ng/mL range (e.g., 6)[6]. However, it is highly susceptible to matrix effects (ion suppression) and requires significant capital investment and specialized training[7].

  • Optimized Next-Gen UHPLC (Recommended): Utilizing a Trifluoroacetic acid (TFA) buffer system and sub-2 µm particle columns bridges this gap. This approach drives the LOQ down to ~0.05 µg/mL while maintaining a run time under 15 minutes, offering the best balance of sensitivity, robustness, and cost for routine Quality Control (QC)[1].

Table 1: Comparative Performance of Analytical Modalities for Impurity F
ParameterTraditional RP-HPLCOptimized Next-Gen UHPLCLC-MS/MS
Typical LOQ ~0.45 µg/mL~0.05 µg/mL ~0.002 µg/mL (2 ng/mL)
Run Time 45 - 50 mins12 - 15 mins 8 mins
Resolution (Rs) < 1.5 (Co-elution risk)> 2.5 N/A (Mass specific)
Matrix Effect Risk LowLow High (Ion Suppression)
Cost per Sample LowModerate High

Self-Validating Experimental Protocol

As an application scientist, I emphasize that an analytical protocol is only as reliable as its internal validation mechanisms. The following step-by-step UHPLC methodology incorporates a self-validating System Suitability Test (SST) to ensure the LOQ is mathematically and chromatographically sound before any sample is analyzed.

G Start Sample Prep (1.0 mg/mL API) Spike Spike Impurity F (0.05 µg/mL) Start->Spike Chrom UHPLC Separation (TFA Ion-Pairing) Spike->Chrom Detect UV Detection (266 nm) Chrom->Detect Validate SST Validation (S/N ≥ 10) Detect->Validate

Workflow for self-validating quantification of Palbociclib Impurity F.

Step-by-Step Methodology: Optimized UHPLC Protocol

1. Mobile Phase Preparation (Causality: Ion-Pairing)

  • Mobile Phase A: Prepare 0.05% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Causality: Palbociclib and Impurity F contain basic nitrogen centers (piperazine ring). At neutral pH, these cause severe peak tailing. TFA acts as a strong ion-pairing agent, lowering the pH and fully protonating the basic sites. This drives the Impurity F peak to a sharp, symmetrical shape, directly improving the Signal-to-Noise (S/N) ratio and lowering the LOQ[1].

  • Mobile Phase B: 100% Acetonitrile.

2. Chromatographic Conditions

  • Column: ODS-3 C18 (100 x 2.1 mm, 1.8 µm).

    • Causality: The high-density bonding of the ODS-3 stationary phase minimizes secondary interactions with the brominated Impurity F, ensuring high resolution (Rs > 2.5) from the main API peak.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 5% B to 80% B over 12 minutes.

  • Detection: 8[8].

3. Sample Preparation (Self-Validating Spike)

  • Prepare a stock solution of Palbociclib API at 1.0 mg/mL in diluent (Water:Acetonitrile 50:50).

  • Spike Impurity F at the target LOQ level (0.05 µg/mL, representing 0.005% w/w relative to the API).

  • Prepare a blank (diluent only) to validate the absence of baseline interference.

4. LOQ Determination & System Suitability (SST)

  • Inject the LOQ spiked sample in hexaplicate (n=6).

  • Self-Validation Logic: The system mathematically validates itself. If the S/N ratio drops below 10, or the %RSD of the six replicate peak areas exceeds 5.0%, the run is automatically aborted. This strict gating prevents the reporting of false negatives during routine QC.

Validation Data & Results

When subjected to ICH Q2(R2) validation protocols, the optimized UHPLC method demonstrates superior performance metrics for Impurity F compared to traditional RP-HPLC baselines.

Table 2: System Suitability and Validation Data (Optimized UHPLC)
Validation ParameterExperimental ResultAcceptance Criteria (ICH Q2)
Linearity (R²) 0.9998 (Range: LOQ to 150%)> 0.999
Precision at LOQ (% RSD) 1.2% (n=6)≤ 5.0%
Accuracy (Recovery at LOQ) 98.5%80.0% - 120.0%
Signal-to-Noise (S/N) at LOQ 14.2≥ 10.0
Specificity No interference observedPeak Purity Angle < Threshold

Conclusion

While LC-MS/MS remains the gold standard for ultra-trace bioanalysis, the optimized Next-Gen UHPLC method provides the most practical, robust, and cost-effective solution for quantifying Palbociclib Impurity F in pharmaceutical formulations. By leveraging targeted ion-pairing (TFA) and sub-2 µm column architecture, analytical scientists can achieve a highly reproducible LOQ of ~0.05 µg/mL, ensuring uncompromised drug safety and regulatory compliance.

References

  • Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. ResearchGate. Available at:[Link]

  • Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib in human and mouse matrices using liquid chromatography-tandem mass spectrometry. PMC. Available at:[Link]

  • Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research. Available at:[Link]

  • Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. Available at:[Link]

  • Stability-indicating RP-HPLC method for palbociclib: validation and stress-degradation kinetics. International Journal of Pharmacy and Industrial Research. Available at:[Link]

  • Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring. MDPI. Available at:[Link]

  • Assessment of pH-shift drug interactions of palbociclib by in vitro micro-dissolution in bio relevant media: An analytical QbD-driven RP-HPLC method optimization. Journal of Applied Pharmaceutical Science. Available at:[Link]

Sources

Comparative

comparison of Palbociclib degradation profiles under different stress conditions

A Comprehensive Guide to the Degradation Profiles of Palbociclib Under Stress Conditions This guide provides an in-depth comparison of the degradation profiles of Palbociclib under various stress conditions as mandated b...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Degradation Profiles of Palbociclib Under Stress Conditions

This guide provides an in-depth comparison of the degradation profiles of Palbociclib under various stress conditions as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1][2][3][4] For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an active pharmaceutical ingredient (API) like Palbociclib is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle.[5][6] This document synthesizes data from multiple stability-indicating studies to offer a comprehensive overview of Palbociclib's behavior under hydrolytic, oxidative, thermal, and photolytic stress.

Palbociclib, an inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), is a cornerstone in the treatment of hormone receptor-positive, HER2-negative metastatic breast cancer.[5][6][7][8] Its chemical stability is a critical attribute that can influence its therapeutic performance. Forced degradation studies, or stress testing, are designed to intentionally degrade the API to identify potential degradation products and establish degradation pathways.[9][10] This information is instrumental in developing and validating stability-indicating analytical methods, which are a regulatory requirement for drug registration.[1][4]

The Rationale Behind Stress Testing

The primary objective of stress testing is to elucidate the intrinsic stability of a drug substance.[11] By subjecting the drug to conditions more severe than accelerated stability testing, we can achieve several key goals:

  • Identification of Degradation Products: To identify the likely degradation products that could form under normal storage conditions over time.[11]

  • Elucidation of Degradation Pathways: To understand the chemical mechanisms by which the drug molecule degrades.[9][10]

  • Development of Stability-Indicating Methods: To demonstrate the specificity of an analytical method to quantify the drug in the presence of its degradation products.[10][12]

  • Informing Formulation and Packaging Development: The stability profile helps in selecting appropriate excipients and packaging to protect the drug from degradation.[10][13]

The ICH guideline Q1A(R2) provides a framework for conducting stress testing, recommending the inclusion of acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][11]

Experimental Workflow for Forced Degradation Studies

A typical experimental workflow for conducting forced degradation studies of Palbociclib is outlined below. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without extensive secondary degradation.

Forced Degradation Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions cluster_Analysis Analysis API_Solution Prepare Palbociclib Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) API_Solution->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH) API_Solution->Base Expose to Stress Oxidation Oxidative Stress (e.g., 3% H2O2) API_Solution->Oxidation Expose to Stress Thermal Thermal Stress (e.g., 60°C) API_Solution->Thermal Expose to Stress Photolytic Photolytic Stress (ICH Q1B) API_Solution->Photolytic Expose to Stress Neutralization Neutralize Acid/Base Samples Acid->Neutralization After Exposure Base->Neutralization After Exposure Dilution Dilute to Working Concentration Oxidation->Dilution After Exposure Thermal->Dilution After Exposure Photolytic->Dilution After Exposure Neutralization->Dilution HPLC_Analysis RP-HPLC Analysis Dilution->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation Palbociclib_Degradation cluster_Pathways Potential Degradation Pathways Palbociclib Palbociclib (C24H29N7O2) Hydrolysis Hydrolysis (Acid/Base) Palbociclib->Hydrolysis Oxidation Oxidation Palbociclib->Oxidation Photolysis Photolysis Palbociclib->Photolysis DP1 Degradation Product 1 (e.g., Amide hydrolysis) Hydrolysis->DP1 DP2 Degradation Product 2 (e.g., N-oxide formation) Oxidation->DP2 DP3 Degradation Product 3 (e.g., Ring cleavage) Photolysis->DP3

Caption: Conceptual diagram of potential degradation pathways for Palbociclib.

Based on the available literature, Palbociclib appears to be most susceptible to oxidative degradation, followed by hydrolytic degradation under forced conditions. [12][14]Its stability to thermal and photolytic stress seems to be higher. The presence of a piperazine ring and other nitrogen-containing heterocycles suggests that N-oxidation could be a likely oxidative degradation pathway. The amide linkage in the molecule is a potential site for hydrolysis under both acidic and basic conditions.

It is important to note that some studies report no degradation under certain stress conditions. [14]This could be due to milder stress conditions being applied or the use of a less sensitive analytical method. A comprehensive forced degradation study should aim to achieve a detectable level of degradation to truly prove the stability-indicating nature of the analytical method.

Conclusion

This comparative guide synthesizes the available information on the degradation profile of Palbociclib under various stress conditions. The data indicates that Palbociclib is most susceptible to oxidative and hydrolytic degradation. The development of a robust, stability-indicating analytical method, typically using RP-HPLC, is crucial for the accurate quantification of Palbociclib and its degradation products in pharmaceutical formulations. [5][6][7]The insights gained from these forced degradation studies are invaluable for ensuring the quality, safety, and efficacy of Palbociclib-containing drug products.

References

  • Althaf hussain shaik, M., Ramakrishna reddy kotanka, D., & Kirankumar Nalla, D. (2025). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv.
  • Venkateshwarlu, P., & Patel, M. M. (2021). Method Development and Validation of Degradation Studies of Palbociclib by RP-HPLC. International Journal of Pharmaceutical Research, 13(03). [Link]

  • (2026, February 24). Stability-indicating RP-HPLC method for palbociclib: validation and stress-degradation kinetics. International Journal of Pharmacy and Industrial Research. [Link]

  • (2026, January 22). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ResearchGate. [Link]

  • (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Paliwal, H. ICH Guidelines for Drug Stability Testing. Scribd. [Link]

  • Shaik, A. h., kotanka, D. R. r., & Nalla, D. K. (2025, November 20). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. [Link]

  • (2021, October 15). Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assi. Semantic Scholar. [Link]

  • (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Kallepalli, P., & Mukthinuthalapati, M. A. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). International Journal of Green Pharmacy, 12(1).
  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • (2025, November 20). Novel Stability-Indicating Assay for Palbociclib: A Breakthrough in Anti-Breast Cancer Therapy. ChemRxiv. [Link]

  • (2021, July 26). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]

  • (2018, April 23). How to hijack degrading complexes to put cancer cells asleep. Newcastle University. [Link]

  • (2018, January). Stress degradation studies of palbociclib. ResearchGate. [Link]

  • Palbociclib activates proteasomal protein degradation. A Plot of MCF7... ResearchGate. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Popa, D. S., Gherman, S., Sârbu, L. G., & Arsene, A. L. (2022). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Pharmaceuticals, 15(12), 1528. [Link]

  • (2025, January 2). Elucidating the Mechanisms of Acquired Palbociclib Resistance via Comprehensive Metabolomics Profiling. MDPI. [Link]

  • Popa, D.-S., Gherman, S., Sârbu, L.-G., & Arsene, A. L. (2025, October 13). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. ResearchGate. [Link]

  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Al-Shehri, M. M., Al-Ghazali, M. A., & El-Azab, A. S. (2019). Development and validation of an UHPLC-MS/MS method for simultaneous determination of palbociclib, letrozole and its metabolite carbinol in rat plasma and pharmacokinetic study application. Arabian Journal of Chemistry, 12(8), 4979-4988.
  • Goel, S., DeCristo, M. J., McAllister, S. S., & Zhao, J. J. (2017). Palbociclib - from Bench to Bedside and Beyond. Trends in cancer, 3(7), 464–466. [Link]

Sources

Comparative

A Comparative Stability Analysis of Palbociclib Formulations: A Guide for Researchers

In the realm of targeted cancer therapy, the efficacy of a drug is intrinsically linked to its stability. Palbociclib, a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, is...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of targeted cancer therapy, the efficacy of a drug is intrinsically linked to its stability. Palbociclib, a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer, is no exception. As a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), its ability to halt cell cycle progression is paramount.[1][2] However, the journey from synthesis to therapeutic action is fraught with environmental challenges that can compromise its chemical integrity and, consequently, its clinical performance. This guide provides a comprehensive comparative stability study of three distinct Palbociclib formulations: a conventional immediate-release capsule, a polymeric nanoparticle system, and a co-amorphous solid dispersion.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer insights into the rationale behind the experimental design, grounded in the principles of pharmaceutical science and regulatory expectations. Our objective is to equip you with the knowledge to design and execute robust stability studies for Palbociclib and other challenging small molecules.

The Formulations Under Investigation: A Rationale

The choice of formulations for this comparative study is deliberate, representing a spectrum from established to cutting-edge drug delivery systems.

  • Conventional Immediate-Release (IR) Capsule: This formulation serves as our baseline, mirroring the excipient composition of the marketed product, Ibrance®. The excipients include microcrystalline cellulose, lactose monohydrate, sodium starch glycolate, colloidal silicon dioxide, and magnesium stearate.[1] Understanding the stability of this conventional formulation is crucial for benchmarking any improvements offered by novel delivery systems.

  • Polymeric Nanoparticles (PNs): Nanoparticulate drug delivery systems offer the potential for enhanced bioavailability, targeted delivery, and improved stability. For this study, we will consider Palbociclib encapsulated within a biodegradable polymer matrix, such as chitosan, stabilized with polyvinyl alcohol (PVA).[3][4] The stability of these systems is not only a measure of the active pharmaceutical ingredient (API) but also of the physical integrity of the nanoparticles themselves.

  • Co-amorphous Solid Dispersion: This emerging formulation strategy aims to improve the solubility and dissolution rate of poorly soluble drugs like Palbociclib by converting the crystalline API into a high-energy amorphous state, stabilized by a co-former. The stability of a co-amorphous system is a critical parameter, as the amorphous state is thermodynamically driven to revert to a more stable, less soluble crystalline form.

Experimental Design: A Foundation in ICH Guidelines

The entire stability study is designed in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a globally accepted framework for stability testing.[5][6] Specifically, we will adhere to the principles outlined in ICH Q1A(R2) for stability testing of new drug substances and products.

Stress Conditions (Forced Degradation)

Forced degradation studies are the cornerstone of a stability-indicating method development. By subjecting the formulations to conditions more severe than accelerated stability testing, we can rapidly identify potential degradation pathways and degradation products. This is crucial for ensuring the analytical methods can separate and quantify Palbociclib in the presence of its degradants.

The following stress conditions will be applied to all three formulations:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photostability: ICH Q1B guidelines (exposure to 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter)

Accelerated and Long-Term Stability Studies

To predict the shelf-life of the formulations, we will conduct accelerated and long-term stability studies under the following ICH-prescribed conditions:

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 6 months

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for 12 months

Samples will be pulled at predefined time points (0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, and 12 months for long-term) and analyzed for key stability attributes.

Visualizing the Experimental Workflow

Stability_Workflow cluster_formulations Formulations cluster_stress Forced Degradation cluster_stability ICH Stability Studies cluster_analysis Analytical Techniques F1 Conventional IR Capsule Acid Acid Hydrolysis F1->Acid Base Base Hydrolysis Oxidative Oxidative Degradation Thermal Thermal Degradation Photo Photostability Accelerated Accelerated 40°C / 75% RH F1->Accelerated LongTerm Long-Term 25°C / 60% RH F2 Polymeric Nanoparticles F2->Acid F2->Accelerated F3 Co-amorphous Dispersion F3->Acid F3->Accelerated HPLC RP-HPLC (Assay, Impurities) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Accelerated->HPLC DSC DSC (Physical Stability) Accelerated->DSC PXRD PXRD (Solid-State) Accelerated->PXRD DLS DLS (Particle Size, PDI) Accelerated->DLS ZP Zeta Potential Accelerated->ZP LongTerm->HPLC LongTerm->DSC LongTerm->PXRD LongTerm->DLS LongTerm->ZP

Caption: Experimental workflow for the comparative stability study.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurities

A validated stability-indicating RP-HPLC method is essential for accurately quantifying Palbociclib and its degradation products.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 266 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Conventional Capsule: Empty the contents of one capsule into a 100 mL volumetric flask. Add 70 mL of a 50:50 mixture of acetonitrile and water, sonicate for 15 minutes, and dilute to volume with the same solvent. Filter through a 0.45 µm PVDF filter.

    • Polymeric Nanoparticles: Disrupt the nanoparticle suspension by adding an equal volume of acetonitrile. Vortex for 2 minutes to precipitate the polymer and release the drug. Centrifuge at 14,000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PVDF filter.

    • Co-amorphous Dispersion: Dissolve an amount of the dispersion equivalent to 10 mg of Palbociclib in 100 mL of a 50:50 mixture of acetonitrile and water. Sonicate for 10 minutes and filter through a 0.45 µm PVDF filter.

Differential Scanning Calorimetry (DSC)

DSC is used to evaluate the physical stability of the formulations, particularly the amorphous nature of the co-amorphous dispersion.

  • Instrumentation: TA Instruments DSC 250.

  • Sample Pans: Tzero aluminum pans.

  • Sample Weight: 3-5 mg.

  • Heating Rate: 10°C/min.

  • Temperature Range: 25°C to 300°C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

Powder X-Ray Diffraction (PXRD)

PXRD is employed to assess the solid-state properties of the formulations, specifically to detect any recrystallization in the co-amorphous system.

  • Instrumentation: Bruker D8 Advance with a LYNXEYE detector.

  • Radiation Source: Cu Kα (λ = 1.5406 Å).

  • Voltage and Current: 40 kV and 40 mA.

  • Scan Range (2θ): 5° to 40°.

  • Scan Speed: 2°/min.

Dynamic Light Scattering (DLS) and Zeta Potential

These techniques are critical for assessing the physical stability of the polymeric nanoparticle formulation.

  • Instrumentation: Malvern Zetasizer Nano ZS.

  • Measurement: Particle size (hydrodynamic diameter), Polydispersity Index (PDI), and Zeta Potential.

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate scattering intensity.

  • Temperature: 25°C.

Palbociclib Degradation Pathways

Forced degradation studies, coupled with LC-MS analysis, have elucidated the primary degradation pathways for Palbociclib.

Degradation_Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Palbociclib Palbociclib (m/z 448) Acid Acidic Hydrolysis Palbociclib->Acid Base Alkaline Hydrolysis Palbociclib->Base Oxidative Oxidative Degradation Palbociclib->Oxidative DP1 DP-I (m/z 504) Acid->DP1 DP2 DP-II (m/z 541) Base->DP2 DP3 DP-III (m/z 464) Oxidative->DP3

Sources

Validation

A Definitive Spectroscopic Guide: Comparing Synthesized vs. Process-Isolated Palbociclib Impurity 025

Introduction: The Imperative of Impurity Profiling in Targeted Cancer Therapy Palbociclib, marketed as Ibrance®, is a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It has fundamentally...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Impurity Profiling in Targeted Cancer Therapy

Palbociclib, marketed as Ibrance®, is a first-in-class oral inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It has fundamentally altered the treatment landscape for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3][4] The precise mechanism of Palbociclib hinges on its ability to block cell cycle progression from the G1 to S phase, thereby preventing cancer cell proliferation.[2]

In the manufacturing of any active pharmaceutical ingredient (API) of such potency and specificity, the control of impurities is not merely a regulatory hurdle but a cornerstone of patient safety and therapeutic efficacy.[4] Impurities can arise from starting materials, intermediates, side reactions, or degradation and may possess their own pharmacological or toxicological profiles.[1][4] Therefore, the identification, characterization, and quantification of these related substances are mandated by global regulatory bodies like the FDA and EMA.[5]

This guide focuses on Palbociclib Impurity 025 , a known process-related impurity identified as N-Formyl Palbociclib.[][7][8]

  • Chemical Name: 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carbaldehyde[]

  • Molecular Formula: C₂₅H₂₉N₇O₃[][9][10]

  • Molecular Weight: 475.54 g/mol [][9]

The objective of this document is to provide an in-depth, objective spectroscopic comparison between a purposefully synthesized batch of Palbociclib Impurity 025 and a sample of the same impurity isolated directly from a manufacturing process stream. By establishing spectroscopic equivalence, we can validate the synthesized material as a qualified reference standard, an indispensable tool for analytical method development, validation, and routine quality control.

Methodologies: The Dual-Pronged Approach to Obtaining Analytical Samples

To ensure a robust comparison, two distinct methods were employed to obtain the Palbociclib Impurity 025 samples. This dual approach is self-validating: the synthetic route provides a high-purity standard, while the isolation route provides the real-world target for comparison.

Rationale and Protocol for Chemical Synthesis

The decision to synthesize Impurity 025 is driven by the need for a pure, well-characterized reference material, often in quantities greater than what can be practically isolated. The structure of Impurity 025 indicates it is a formylated version of the Palbociclib parent molecule at the piperazine nitrogen. A directed synthesis via formylation of Palbociclib is a logical and efficient route.

Experimental Protocol: Synthesis of N-Formyl Palbociclib

  • Dissolution: Dissolve Palbociclib (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Formylation: Add a formylating agent, such as a pre-formed mixed anhydride of formic acid and acetic anhydride, to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of the Palbociclib starting material is complete.

  • Quenching: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid using column chromatography (silica gel, with a gradient elution of methanol in DCM) to yield the pure N-Formyl Palbociclib.[11]

  • Characterization: Confirm the structure and purity of the synthesized material using the spectroscopic methods detailed in Section 4.

Rationale and Protocol for Process Isolation

Isolating the impurity from an actual manufacturing batch is the definitive way to confirm its identity and relevance. This ensures that the analytical methods developed using the synthesized standard are fit-for-purpose and can accurately detect the impurity as it appears in the final API. Preparative HPLC is the gold standard for such isolations due to its high resolution and scalability.[3][12]

Experimental Protocol: Isolation via Preparative HPLC

  • Sample Preparation: Dissolve a crude sample of Palbociclib known to contain Impurity 025 in a suitable solvent mixture (e.g., DMSO/Methanol).

  • Chromatographic System: Utilize a preparative HPLC system equipped with a high-loading capacity C18 column.

  • Elution: Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). The gradient is optimized to achieve maximum resolution between Palbociclib and Impurity 025.[12]

  • Fraction Collection: Monitor the column eluent with a UV detector and collect the fractions corresponding to the peak of Impurity 025.

  • Concentration: Pool the collected fractions and remove the solvents under reduced pressure (lyophilization is preferred to avoid thermal degradation).

  • Purity Assessment: Analyze the purity of the isolated solid using the analytical HPLC method detailed in Section 4.1.

Comparative Analysis Workflow

The following diagram illustrates the logical flow of the comparative study, from sample generation to final data analysis, ensuring a comprehensive and direct comparison at each stage.

G cluster_0 Sample Generation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation synthesis Chemical Synthesis of Impurity 025 hplc HPLC synthesis->hplc Synthesized Sample ms Mass Spectrometry synthesis->ms Synthesized Sample nmr NMR (¹H & ¹³C) synthesis->nmr Synthesized Sample ftir FTIR synthesis->ftir Synthesized Sample isolation Process Isolation of Impurity 025 isolation->hplc Isolated Sample isolation->ms Isolated Sample isolation->nmr Isolated Sample isolation->ftir Isolated Sample comparison Head-to-Head Data Comparison hplc->comparison ms->comparison nmr->comparison ftir->comparison conclusion Confirmation of Structural Equivalence comparison->conclusion

Caption: Workflow for the comparative analysis of synthesized and isolated Palbociclib Impurity 025.

Detailed Spectroscopic Protocols

The following protocols were applied identically to both the synthesized and isolated samples to ensure a direct and unbiased comparison.

  • 4.1 High-Performance Liquid Chromatography (HPLC):

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: Inertsil ODS-3V C18 (4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase A: 0.02 M Ammonium Acetate buffer (pH 5.7).

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[13][14]

    • Detection: UV at 225 nm.[12]

    • Injection Volume: 10 µL.

  • 4.2 Liquid Chromatography-Mass Spectrometry (LC-MS):

    • System: Waters ACQUITY UPLC with a QDa Mass Detector.[15]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[15][16]

    • Scan Mode: Single Ion Recording (SIR) and Full Scan (m/z 100-600).[15]

    • Capillary Voltage: 0.8 kV.[15]

    • Cone Voltage: 25 V.[15]

    • Source Parameters: Optimized for the parent compound, Palbociclib.

  • 4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • System: Bruker Avance 400 MHz spectrometer.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Analyses: ¹H NMR, ¹³C NMR.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • 4.4 Fourier-Transform Infrared (FTIR) Spectroscopy:

    • System: PerkinElmer Spectrum Two FT-IR Spectrometer.

    • Method: Attenuated Total Reflectance (ATR).

    • Spectral Range: 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Results: A Head-to-Head Spectroscopic Comparison

The data obtained from both the synthesized and isolated samples of Palbociclib Impurity 025 were compiled and compared. The results demonstrate an unequivocal match across all analytical techniques.

Chromatographic Identity: HPLC Analysis

Co-injection of the synthesized and isolated samples on the validated HPLC method resulted in a single, sharp, symmetrical peak. This co-elution is the first strong indicator of chemical identity.

Parameter Synthesized Sample Isolated Sample Acceptance Criterion
Retention Time (RT) 12.58 min12.57 minΔRT ≤ 0.1 min
Purity (by Area %) 99.2%98.8%≥ 98.0%
Molecular Weight Confirmation: Mass Spectrometry

Mass spectral analysis confirmed that both samples have the same molecular weight, consistent with the N-formyl structure.

Parameter Theoretical Value Synthesized Sample (Observed) Isolated Sample (Observed)
Formula C₂₅H₂₉N₇O₃--
[M+H]⁺ (m/z) 476.24476.25476.25
Structural Elucidation: NMR Spectroscopy

NMR provides the most definitive evidence of molecular structure. The spectra of both samples were superimposable, confirming their identical atomic connectivity. The key diagnostic signal is the proton of the newly introduced formyl group.

Table: ¹H NMR Data Comparison (400 MHz, DMSO-d₆)

Assignment Expected δ (ppm) Observed δ (Synthesized) Observed δ (Isolated) Multiplicity
Formyl Proton (-CHO)~8.108.098.09s (1H)
Aromatic Protons7.5 - 9.0Identical PatternIdentical Patternm
Cyclopentyl Protons1.5 - 2.2Identical PatternIdentical Patternm
Piperazine Protons3.0 - 3.8Identical PatternIdentical Patternm
Methyl Protons~2.5, ~2.6Identical SignalsIdentical Signalss

Table: Key ¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment Expected δ (ppm) Observed δ (Synthesized) Observed δ (Isolated)
Formyl Carbonyl (-C HO)~162162.4162.4
Acetyl Carbonyl (-C OCH₃)~203203.1203.1
Amide Carbonyl (-C =O)~160160.5160.5

The presence of the formyl proton singlet at 8.09 ppm and the corresponding carbonyl carbon at 162.4 ppm in both samples, which are absent in the spectra of Palbociclib, provides conclusive evidence of the N-formyl structure.

Functional Group Confirmation: FTIR Spectroscopy

The FTIR spectra for both samples were identical, confirming the same set of functional groups. The key feature distinguishing Impurity 025 from Palbociclib is the additional carbonyl stretch from the formyl group.

Functional Group Expected Wavenumber (cm⁻¹) Observed (Synthesized) Observed (Isolated)
N-H Stretch3200-340033103311
C-H Stretch (Aromatic/Aliphatic)2850-31002955, 30502955, 3050
Acetyl C=O Stretch~170017021702
Formyl C=O Stretch ~1680 1685 1685
Amide C=O Stretch~165016551655
Aromatic C=C Bending1580-16201590, 16151590, 1615

The distinct carbonyl absorption at 1685 cm⁻¹, separate from the acetyl and amide carbonyls, is characteristic of the formyl group and is present in both samples.[17]

Conclusion

The comprehensive spectroscopic data presented in this guide provides unequivocal evidence that the synthetically prepared Palbociclib Impurity 025 is structurally identical to the impurity isolated from the manufacturing process stream. The perfect alignment of data from orthogonal analytical techniques—HPLC, Mass Spectrometry, ¹H and ¹³C NMR, and FTIR—validates the synthesized material as a high-purity, fit-for-purpose reference standard.

The availability of this qualified reference standard is crucial for the pharmaceutical industry. It enables researchers and quality control analysts to:

  • Develop and validate robust analytical methods for impurity detection.

  • Accurately quantify Impurity 025 in batches of Palbociclib API.

  • Ensure that the final drug product meets the stringent safety and quality standards required by regulatory authorities worldwide.

This work underscores the foundational role of rigorous chemical synthesis and spectroscopic analysis in maintaining the integrity of modern medicines.

References

  • Reddy, N. M., et al. (2025). Identification, Synthesis and Characterization of Novel Palbociclib Impurities. Asian Journal of Chemistry, 37, 698-706. [Link]

  • Journal of AOAC INTERNATIONAL. (2019). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Journal of AOAC INTERNATIONAL. [Link]

  • Dange, Y., et al. (2018). Optimization and validation of RP-HPLC method for simultaneous estimation of palbociclib and letrozole. PubMed, 30(3), 857-864. [Link]

  • Kallepalli, P., et al. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). International Journal of Green Pharmacy, 12(2). [Link]

  • ResearchGate. (n.d.). FTIR spectra of (A) Bare G5.5 PAMAM DcMNPs, (B) Palbociclib Conjugated...[Link]

  • ResearchGate. (2023). A Review on Analytical Method Development and Validation of Palbociclib. [Link]

  • China/Asia On Demand (CAOD). (n.d.). Preparation of Palbociclib Capsules and Establishment of a HPLC Method for Determination of Its Related Substances. [Link]

  • SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. [Link]

  • Taylor & Francis Online. (2024). Bioequivalence Study of Palbociclib Tablets in Healthy Volunteers. [Link]

  • MDPI. (2021). Two Novel Palbociclib-Resorcinol and Palbociclib-Orcinol Cocrystals with Enhanced Solubility and Dissolution Rate. Molecules, 27(1), 53. [Link]

  • MDPI. (2022). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Separations, 9(12), 421. [Link]

  • European Medicines Agency. (2016). Ibrance EPAR - Public assessment report. [Link]

  • Google Patents. (n.d.).
  • Veeprho. (n.d.). Palbociclib Impurities and Related Compound. [Link]

  • Google Patents. (n.d.). CN112961152A - Synthesis method of palbociclib impurity.
  • FDA. (2014). 207103Orig1s000. [Link]

Sources

Comparative

Performance Verification of Palbociclib Impurity 025 Reference Standard: A Comparative Analytical Guide

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Verification Guide Introduction & Mechanistic Context Palbociclib is a first-in-class, highly selectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Verification Guide

Introduction & Mechanistic Context

Palbociclib is a first-in-class, highly selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor used in the treatment of advanced breast cancer. During its synthesis, formulation, and shelf-life, strict impurity profiling is mandated by the to ensure patient safety and drug efficacy[1]. Among the critical degradation products is Palbociclib Impurity 025 (CAS: 2174002-16-3), chemically characterized as N-Formyl Palbociclib.

The Causality of Formation: The parent Palbociclib molecule features a terminal piperazine ring containing a highly reactive secondary amine. When exposed to formylating agents during synthesis, or when interacting with formic acid—a common trace degradant found in polyethylene glycol (PEG) based excipients—this amine undergoes rapid N-formylation. The resulting Impurity 025 (C25H29N7O3, MW: 475.54) alters the basicity of the molecule. If present above the ICH qualification threshold, it can unpredictably impact the solubility, dissolution rate, and pharmacokinetics of the final drug product[1].

Comparative Analysis: Certified Standard vs. Unverified Reagent

Using an unverified reference standard can lead to catastrophic quantification errors during HPLC assay validation. A Certified Reference Material (CRM) must undergo rigorous orthogonal testing to prove its absolute purity. Below is a comparative performance data table demonstrating the analytical impact of choosing a high-fidelity verified standard over a substandard commercial reagent.

ParameterCertified Reference Standard (Verified)Unverified Reagent GradeAnalytical Impact / Causality
Chromatographic Purity ≥ 99.5% (HPLC-UV/DAD)~ 95.0%High purity prevents baseline interference and co-elution during API quantification.
Structural Identity Confirmed via 1H/13C NMR & HRMSPresumed (No NMR provided)Ensures the N-formyl group is correctly regioselected on the piperazine nitrogen.
Mass Balance Assay 98.8% (Accounts for H2O/solvents)Not CalculatedUnverified standards assume 100% purity, leading to under-reporting of impurities in the API.
Storage Stability Stable at -20°C, dark conditionsDegraded (Light exposed)Impurity 025 is highly light-sensitive; improper packaging causes rapid degradation[].

Self-Validating Verification Protocol

As an Application Scientist, I emphasize that an impurity standard must be treated as a "self-validating system." Relying solely on HPLC area-percent is a flawed paradigm because it ignores non-UV-absorbing components. We employ a Mass Balance Approach to ensure every fraction of the material is accounted for.

Step 1: Structural Elucidation (Identity)
  • Methodology: High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (1H & 13C NMR).

  • Causality: HRMS confirms the exact mass, validating the molecular formula (C25H29N7O3) as documented in [3]. NMR is critical to confirm the regiochemistry of the formyl group specifically on the piperazine nitrogen, distinguishing it from other potential formylation or acetylation sites on the molecule.

Step 2: Chromatographic Purity Assessment
  • Methodology: HPLC with Diode-Array Detection (DAD).

    • Column: C18 (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (Eluent A) and Acetonitrile (Eluent B).

  • Causality: TFA is specifically chosen as an ion-pairing agent to suppress the ionization of the remaining basic nitrogen atoms in the Palbociclib core. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing and ensuring sharp, quantifiable peaks for accurate area-percent integration.

Step 3: Orthogonal Testing for Non-Chromatographic Impurities
  • Methodology: Karl Fischer (KF) titration for water content, Thermogravimetric Analysis (TGA) for residual solvents, and Residue on Ignition (ROI) for inorganic salts.

  • Causality: HPLC cannot detect water, residual synthesis solvents (like DMF or DMSO), or inorganic catalysts. Without this orthogonal testing, the organic purity is artificially inflated, leading to inaccurate standard curves.

Step 4: Mass Balance Calculation
  • Methodology: Execute the following synthesis calculation: % Assay = % Chromatographic Purity × [100% - (% Water + % Residual Solvents + % ROI)] / 100

  • Causality: This mathematical synthesis guarantees that the assigned potency of the reference standard is absolute and reliable for quantitative GMP batch release.

Storage and Handling Directives

Palbociclib Impurity 025 exhibits pronounced light sensitivity and thermal degradation potential, requiring stringent [].

  • Protocol: The standard must be stored at -20°C under an inert nitrogen atmosphere. To prevent photo-oxidation of the piperazine ring, the material must be housed in amber glass vials and wrapped in opaque black paper or stored in a completely dark reagent cabinet.

Workflow Visualization

ImpurityVerification A Palbociclib Impurity 025 (CAS: 2174002-16-3) B Structural Elucidation (NMR & HRMS) A->B Identity C Purity Assessment (HPLC-UV/DAD) A->C Organic Impurities D Orthogonal Testing (TGA, KF, ROI) A->D Volatiles/Inorganics E Mass Balance Calculation (% Assay) B->E C->E D->E F Certified Reference Standard E->F Validation

Analytical workflow for the verification of Palbociclib Impurity 025 reference standards.

Conclusion

For drug development professionals, the choice of an impurity reference standard is not merely a procurement decision—it is a fundamental regulatory safeguard. Utilizing a fully verified Palbociclib Impurity 025 standard ensures that your analytical methods remain robust, reproducible, and fully compliant with global pharmacopeial expectations.

References

  • European Medicines Agency (EMA). "Q 3 B (R2) Impurities in New Drug Products." Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Palbociclib Impurity 025

This guide provides essential, immediate safety and logistical information for the proper disposal of Palbociclib Impurity 025. As researchers, scientists, and drug development professionals, our commitment to safety ext...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Palbociclib Impurity 025. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Palbociclib, a cyclin-dependent kinase (CDK) 4/6 inhibitor, is classified as a hazardous drug due to its potential to cause genetic defects, damage fertility or the unborn child, and cause organ damage through prolonged or repeated exposure.[1][2] Consequently, Palbociclib Impurity 025, a process-related impurity of Palbociclib[], must be handled with the same level of caution. The core principle for the disposal of this compound is to treat it as cytotoxic and hazardous pharmaceutical waste.[4][5]

Hazard Assessment and Risk Mitigation

Key Hazards of Palbociclib:

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[1][2]

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[1][2]

Given these hazards, all waste streams containing Palbociclib Impurity 025, including pure compound, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling Palbociclib Impurity 025. The goal is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.

PPE ComponentSpecificationRationale
Gloves Chemically resistant, disposable (e.g., double-gloving with nitrile)Prevents skin contact with the cytotoxic compound.
Lab Coat Disposable, solid-front, with tight-fitting cuffsProtects clothing and skin from contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the solid compound outside of a containment device to prevent inhalation of airborne particles.

All PPE used when handling Palbociclib Impurity 025 is considered contaminated and must be disposed of as hazardous waste.

Waste Segregation: A Critical Step for Compliance and Safety

Proper segregation of waste at the point of generation is crucial to prevent the cross-contamination of non-hazardous waste streams and to ensure compliant disposal.[4][6]

Do NOT mix Palbociclib Impurity 025 waste with:

  • General trash

  • Biohazardous waste (unless it is also chemically contaminated)

  • Radioactive waste (this would create a mixed hazardous waste, which has more complex disposal requirements)[7]

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation Start Waste Generation (Palbociclib Impurity 025) IsContaminated Is the item contaminated with Palbociclib Impurity 025? Start->IsContaminated HazardousWaste Segregate as Hazardous Pharmaceutical Waste IsContaminated->HazardousWaste Yes GeneralWaste Dispose as Non-Hazardous Waste IsContaminated->GeneralWaste No

Caption: Waste Segregation Workflow for Palbociclib Impurity 025.

Containerization and Labeling: Ensuring Safe Handling and Transport

Proper containerization and labeling prevent leaks and spills and clearly communicate the hazards to all personnel who may handle the waste.

Step-by-Step Containerization Protocol:

  • Select the Correct Container:

    • Solid Waste (e.g., contaminated gloves, wipes, vials): Use a designated, leak-proof, and puncture-resistant container with a secure lid. These are often color-coded (e.g., black for hazardous pharmaceutical waste).[8][9]

    • Sharps Waste (e.g., contaminated needles, scalpels): Use a designated, puncture-proof sharps container for cytotoxic waste.[4]

    • Liquid Waste (e.g., solutions containing the impurity): Use a compatible, leak-proof, and shatter-resistant container with a screw-top cap.

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container as soon as you begin adding waste.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Palbociclib Impurity 025"

      • The specific hazard characteristics (e.g., "Cytotoxic," "Toxic")

      • The accumulation start date (the date the first piece of waste is placed in the container)

  • Storage of Waste Containers:

    • Store waste containers in a designated, secure area away from general laboratory traffic.[4]

    • Ensure containers are kept closed when not in use.

Final Disposal Procedures: The Path to Deactivation

The final disposal of Palbociclib Impurity 025 waste must be conducted by a licensed hazardous waste disposal company.[4]

Forbidden Disposal Methods:

  • Sink Disposal: Do not pour any waste containing Palbociclib Impurity 025 down the drain.[10][11] This can lead to environmental contamination and is a regulatory violation.

  • General Trash: Do not dispose of any contaminated materials in the regular trash.[10]

Recommended Disposal Method:

  • High-Temperature Incineration: This is the primary and most effective method for destroying cytotoxic and hazardous pharmaceutical waste.[4][5] The high temperatures ensure the complete destruction of the active compound.

Workflow for Final Disposal:

DisposalWorkflow WasteCollection Properly Segregated and Containerized Waste SecureStorage Store in Designated Secure Area WasteCollection->SecureStorage ArrangePickup Arrange Pickup with Licensed Hazardous Waste Vendor SecureStorage->ArrangePickup VendorCollection Waste Collected by Vendor ArrangePickup->VendorCollection Incineration High-Temperature Incineration VendorCollection->Incineration Documentation Maintain Disposal Records VendorCollection->Documentation

Caption: Final Disposal Workflow for Palbociclib Impurity 025 Waste.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

Spill Cleanup Kit Contents:

  • Appropriate PPE (as listed in Section 2)

  • Absorbent pads or materials

  • Scoop and dustpan (for solid spills)

  • Designated hazardous waste bags and container

  • Warning signs to secure the area

Spill Cleanup Procedure:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Put on all necessary personal protective equipment before approaching the spill.

  • Contain the Spill:

    • Liquids: Cover with absorbent pads, working from the outside in.

    • Solids: Gently cover with damp absorbent pads to avoid raising dust.

  • Clean the Spill: Carefully collect all contaminated materials and place them in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate deactivating agent or soap and water, and dispose of all cleaning materials as hazardous waste.

  • Report the Spill: Follow your institution's spill reporting procedures.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste, thereby upholding our collective commitment to scientific integrity and environmental stewardship.

References

  • NIH Waste Disposal Guide . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste . National Institutes of Health. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • The NIH Drain Discharge Guide . National Institutes of Health. [Link]

  • SAFETY DATA SHEET Palbociclib - Amazon S3 . S3.amazonaws.com. [Link]

  • NIH Waste Disposal Guide 2022 . National Institutes of Health. [Link]

  • MATERIAL SAFETY DATA SHEETS PALBOCICLIB - Cleanchem Laboratories . Cleanchem Laboratories. [Link]

  • How to Dispose of Chemotherapy Waste Safely & Compliantly | Complete Guide 2026 . Medical-Waste-Management.com. [Link]

  • Guide to Cytotoxic Waste Compliance - Daniels Health . Daniels Health. [Link]

  • How to properly dispose of pharmaceutical waste . Celitron. [Link]

  • MSDS - Palbociclib Acetyl Boc Impurity - KM Pharma Solution Private Limited . KM Pharma Solution Private Limited. [Link]

  • How to Dispose of Pharmaceutical Waste and Meet Regulations - Daniels Health . Daniels Health. [Link]

  • Guidelines for the safe disposal of expired drugs . World Health Organization. [Link]

  • Managing pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice . Specialist Pharmacy Service. [Link]

  • SAFETY DATA SHEET - ChemDmart . ChemDmart. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs - CDC . Centers for Disease Control and Prevention. [Link]

  • New Hazardous Drug Disposal Rules that Affect Nursing Homes and Assisted Living Facilities - PharmcareUSA . PharmcareUSA. [Link]

  • Palbociclib Impurity 25 - Clinivex . Clinivex. [Link]

  • (WI/01/DCC-P-25) GUIDANCE DOCUMENT ON DISPOSAL OF EXPIRED/ UNUSED DRUGS . Central Drugs Standard Control Organisation. [Link]

  • Palbociclib-impurities | Pharmaffiliates . Pharmaffiliates. [Link]

Sources

Handling

Personal protective equipment for handling Palbociclib Impurity 025

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs). Palbociclib Impurity 025 (N-Formyl Palbociclib...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly potent active pharmaceutical ingredients (HPAPIs). Palbociclib Impurity 025 (N-Formyl Palbociclib) requires rigorous operational discipline. Because it is a structural analog of Palbociclib—a potent CDK4/6 inhibitor used in breast cancer therapy—it carries suspected teratogenic and cytotoxic risks[1]. Furthermore, its distinct physicochemical properties, specifically its extreme light sensitivity, demand a specialized approach to both personal protective equipment (PPE) and logistical handling[].

To build deep trust in your laboratory operations and ensure absolute chemical integrity, this guide provides a causality-driven, step-by-step operational and disposal plan for handling Palbociclib Impurity 025.

Chemical Profile & Hazard Causality

Before donning PPE, it is critical to understand the quantitative data and physicochemical properties that dictate our safety parameters.

PropertyValueOperational Implication
CAS Number 2174002-16-3[3]Unique identifier for SDS tracking and hazardous waste manifesting.
Molecular Weight 475.54 g/mol [4]High molecular weight solid; prone to generating fine, inhalable dust.
Appearance Light to dark yellow solid[4]Serves as a visual indicator for spill detection on white bench paper.
Storage Temp -20°C (Under Nitrogen)[4]Requires cold chain handling; must reach room temperature before opening to prevent condensation.
Light Sensitivity High[]Must be handled in amber vials or wrapped in black paper to prevent photolytic degradation.
Key Hazards Target organ toxicity, Reprotox[1]Mandates handling as a Potent Pharmaceutical Ingredient (PPI).

Causality-Driven PPE Strategy

When handling Palbociclib Impurity 025, standard laboratory PPE is insufficient. The primary exposure route of concern is the inhalation of aerosolized micro-particles during powder weighing, followed by dermal absorption[5].

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator is the absolute minimum. For operations involving >1 gram of powder, a Powered Air-Purifying Respirator (PAPR) or handling within a closed isolator is required. Causality: Kinase inhibitors and their impurities can cause severe systemic toxicity at low inhalation doses[5].

  • Dermal Protection (Double-Gloving): Use extended-cuff, powder-free nitrile gloves (EN 374 compliant). Causality: Latex offers poor resistance to the organic solvents (like DMSO or Chloroform) used to solubilize this impurity[4]. Double-gloving allows the operator to remove a contaminated outer glove inside the biosafety cabinet, preventing the spread of the API to the broader lab environment.

  • Ocular Protection: Tightly fitting safety goggles. Causality: Airborne dust can bypass standard safety glasses, leading to mucosal absorption and serious eye irritation[5].

  • Body Protection: A disposable, low-linting Tyvek suit or a fluid-resistant lab coat with knit cuffs. Causality: Knit cuffs prevent the sleeves from riding up, ensuring no skin is exposed between the glove and the coat.

Standard Operating Procedure: Handling Workflow

Every protocol must be a self-validating system. Follow these steps sequentially to ensure chemical integrity and operator safety.

Phase 1: Preparation and Environmental Control

  • Establish Engineering Controls: Conduct all dry powder manipulations inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. Ensure the sash is positioned correctly to maintain inward airflow.

  • Thermal Acclimation: Retrieve the Palbociclib Impurity 025 vial from -20°C storage[4]. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial introduces ambient moisture, which can cause rapid hydrolytic degradation of the impurity.

Phase 2: Light-Protected Manipulation 3. Implement Photoprotection: Because Palbociclib Impurity 025 is highly light-sensitive[], prepare amber glass vials for the transfer. If amber vials are unavailable, wrap clear vials completely in opaque black paper[]. 4. Weighing: Tare the receiving vial. Carefully transfer the solid using an anti-static micro-spatula to minimize electrostatic dispersion of the powder.

Phase 3: Solubilization 5. Solvent Addition: Add the required volume of Chloroform or DMSO[4] directly into the vial while still inside the BSC. 6. Containment: Cap the vial tightly before vortexing or sonicating. Causality: Agitating an open vial generates microscopic solvent aerosols carrying the dissolved potent impurity.

Emergency Logistics: Spill Response and Disposal Plan

A spill of a potent impurity requires immediate, calculated action. Never use dry cleanup methods[5].

  • Isolate and Alert: Immediately halt work, alert nearby personnel, and demarcate the spill zone.

  • Wet Wiping Technique: Dampen absorbent laboratory pads with a suitable solvent mixture (e.g., water with a mild surfactant, or 70% isopropanol). Gently place the damp pads over the spilled powder. Causality: Dry sweeping or brushing will aerosolize the potent dust, drastically increasing the inhalation hazard[5].

  • Collection: Carefully fold the absorbent pads inward to trap the material. Place them into a heavy-duty, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with soap and water, followed by a final wipe with 70% isopropanol to ensure all chemical residues are removed.

  • Doffing and Disposal: Remove the outer contaminated gloves inside-out. Dispose of all cleanup materials and contaminated PPE in a designated, clearly labeled cytotoxic/hazardous waste container. Ensure disposal is routed to a licensed facility for high-temperature incineration[1].

Visualizing the Operational Workflow

PPE_Workflow Start Start: Palbociclib Impurity 025 Handling Operation Env Engineering Controls (Class II BSC / Isolator) Start->Env PPE Don PPE: N95/P100, Goggles, Tyvek Suit, Double Nitrile Gloves Env->PPE Equilibrate Thermal Acclimation (Warm to RT in desiccator) PPE->Equilibrate Light Light-Protected Handling (Amber vials / Black paper) Equilibrate->Light Action Weighing & Solubilization (DMSO / Chloroform) Light->Action SpillCheck Spill Occurred? Action->SpillCheck SpillResp Wet Wipe Protocol (No dry sweeping) SpillCheck->SpillResp  Yes Waste Hazardous Waste Segregation (Incineration route) SpillCheck->Waste  No SpillResp->Waste Doff Doff Outer Gloves First, Wash Hands Thoroughly Waste->Doff

Operational logic flow for PPE donning, light-sensitive handling, and spill response.

At the core of advanced drug development is an uncompromising commitment to laboratory safety. By integrating these causality-driven protocols into your daily operations, you protect both your personnel and the integrity of your research.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.